MsbA-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H19Cl2NO3 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(E)-3-[4-cyclopropyl-6-[(1S)-1-(2,6-dichlorophenyl)ethoxy]quinolin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C23H19Cl2NO3/c1-13(22-18(24)3-2-4-19(22)25)29-16-8-9-20-17(11-16)23(14-5-6-14)15(12-26-20)7-10-21(27)28/h2-4,7-14H,5-6H2,1H3,(H,27,28)/b10-7+/t13-/m0/s1 |
InChI Key |
VTHPIYFWIXUARL-RSPDNQDQSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C(=O)O)C4CC4 |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC(=O)O)C4CC4 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Tactics of MsbA Inhibitors: A Technical Guide
For Immediate Release
SOUTH SAN FRANCISCO, CA – November 8, 2025 – In the ongoing battle against multidrug-resistant Gram-negative bacteria, the essential inner membrane transporter MsbA has emerged as a critical therapeutic target. This technical guide provides an in-depth analysis of the mechanism of action of two distinct classes of MsbA inhibitors: the tetrahydrobenzothiophene (TBT) derivatives and the quinoline-based compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial agents.
MsbA, an ATP-binding cassette (ABC) transporter, plays a vital role in the biogenesis of the outer membrane of Gram-negative bacteria by flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane.[1] Inhibition of MsbA disrupts this essential process, leading to the accumulation of LPS in the inner membrane and ultimately, cell death.
Two Classes of Inhibitors, Two Distinct Mechanisms
Recent structural and functional studies have illuminated the divergent mechanisms by which TBT and quinoline-based inhibitors antagonize MsbA. While both classes ultimately block LPS transport, their effects on the transporter's ATPase activity and conformational state are strikingly different.
The Tetrahydrobenzothiophene (TBT) Class: Decoupling Transport from Hydrolysis
TBT derivatives, such as TBT1, represent a fascinating class of MsbA inhibitors that uncouple ATP hydrolysis from substrate transport. Instead of inhibiting the enzyme's motor, they stimulate its ATPase activity.[2]
Mechanism of Action:
-
Allosteric Modulation: TBT1 binds to adjacent yet separate pockets within the transmembrane domains of MsbA.[2]
-
Asymmetric Binding: Two molecules of TBT1 asymmetrically occupy the substrate-binding site.[2]
-
Conformational Trapping: This binding induces a collapsed, inward-facing conformation of MsbA, characterized by a decreased distance between the nucleotide-binding domains (NBDs).[2] This altered conformation is incompetent for lipid A transport.
-
ATPase Stimulation: Paradoxically, the collapsed conformation appears to facilitate ATP hydrolysis, leading to an increase in the rate of ATP turnover.[2]
The Quinoline-Based Class: A Dual-Mode Blockade
In contrast to the TBT class, quinoline-based inhibitors, exemplified by G247 and G907, act as classical inhibitors, blocking both the transport and ATPase functions of MsbA.[2][3]
Mechanism of Action:
-
Transmembrane Pocket Binding: G907 wedges into a conserved transmembrane pocket of MsbA.[4][5]
-
Conformational Arrest: This binding event traps the transporter in an inward-facing, lipopolysaccharide-bound conformation.[4][5]
-
Uncoupling of Nucleotide-Binding Domains: A second, allosteric mechanism involves the structural and functional uncoupling of the NBDs, preventing the conformational changes necessary for ATP hydrolysis and substrate translocation.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for representative inhibitors from each class.
| Inhibitor Class | Representative Compound | Target | Assay Type | Potency | Reference |
| Tetrahydrobenzothiophene | TBT1 | Acinetobacter baumannii MsbA | ATPase Stimulation | EC50: 13 µM | [6] |
| Quinoline-based | G907 | E. coli MsbA | ATPase Inhibition | IC50: 18 nM | [4][7] |
| Quinoline-based | G247 | E. coli MsbA | ATPase Inhibition | IC50: 5 nM | [3] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches used to elucidate them, the following diagrams are provided.
Caption: Mechanism of MsbA inhibition by TBT1.
Caption: Mechanism of MsbA inhibition by G907.
Caption: Experimental workflow for characterizing MsbA inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MsbA ATPase Activity Assay
Objective: To measure the rate of ATP hydrolysis by MsbA in the presence and absence of inhibitors.
Principle: The ATPase activity of MsbA can be measured using a coupled-enzyme assay that links the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. Alternatively, a colorimetric assay can be used to measure the release of inorganic phosphate (Pi).[8][9]
Materials:
-
Purified MsbA (reconstituted in proteoliposomes or nanodiscs)
-
ATP solution
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2)
-
For coupled-enzyme assay: phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, NADH
-
For colorimetric assay: Malachite green reagent
-
Test inhibitors (e.g., TBT1, G907) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer or plate reader
Procedure (Coupled-Enzyme Assay):
-
Prepare a reaction mixture containing assay buffer, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.
-
Add purified MsbA to the reaction mixture.
-
Add the test inhibitor at various concentrations (or solvent control).
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
For stimulators like TBT1, determine the EC50 by plotting the rate of ATP hydrolysis against the inhibitor concentration. For inhibitors like G907, determine the IC50.
Lipid Flippase Assay
Objective: To assess the ability of MsbA to transport a fluorescently labeled lipid across a membrane and the effect of inhibitors on this process.
Principle: A fluorescently labeled lipid analog (e.g., NBD-PE) is incorporated into proteoliposomes containing reconstituted MsbA. The transport of the labeled lipid from the outer to the inner leaflet is initiated by the addition of ATP. The fluorescence of the NBD group on the outer leaflet is then quenched by a membrane-impermeant reducing agent like sodium dithionite. The remaining fluorescence corresponds to the lipid that has been flipped to the inner leaflet.
Materials:
-
Proteoliposomes containing reconstituted MsbA
-
Fluorescently labeled phospholipid (e.g., NBD-PE)
-
ATP solution and an ATP regenerating system (creatine kinase and phosphocreatine)
-
Sodium dithionite solution
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2)
-
Test inhibitors
-
Fluorometer
Procedure:
-
Incorporate the NBD-labeled lipid into the MsbA-containing proteoliposomes.
-
Add the test inhibitor at the desired concentration (or solvent control).
-
Initiate the transport reaction by adding ATP and the ATP regenerating system.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by placing the samples on ice.
-
Measure the initial total fluorescence (F_total).
-
Add sodium dithionite to quench the fluorescence of the NBD-lipids in the outer leaflet.
-
Measure the remaining fluorescence (F_protected).
-
The extent of lipid flipping is calculated from the difference between the fluorescence before and after quenching, corrected for any passive flipping observed in the absence of ATP.
-
Compare the flipping activity in the presence and absence of the inhibitor to determine its effect.
Conclusion
The detailed characterization of the mechanisms of action for both TBT and quinoline-based inhibitors of MsbA provides a solid foundation for the structure-based design of novel antibiotics. The divergent allosteric effects of these two inhibitor classes highlight the complex regulatory landscape of ABC transporters and offer multiple avenues for therapeutic intervention. The experimental protocols outlined in this guide provide a robust framework for the continued discovery and development of potent and specific MsbA inhibitors to combat the growing threat of antibiotic resistance.
References
- 1. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. "ATPase activity of the MsbA lipid flippase of Escherichia coli" by William T. Doerrler and Christian R.H. Raetz [repository.lsu.edu]
- 9. repository.lsu.edu [repository.lsu.edu]
The Discovery and Synthesis of Novel MsbA Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MsbA, an essential ATP-binding cassette (ABC) transporter, is a critical component of the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria. Its vital role in the biogenesis of the outer membrane makes it a compelling target for the development of new antibacterial agents. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of a promising class of MsbA inhibitors. While the specific compound "MsbA-IN-2" is not documented in publicly available literature, this paper will focus on a well-characterized series of quinoline-based inhibitors, exemplified by compounds such as G907, as a case study to illustrate the principles of targeting MsbA. This document details the experimental methodologies employed in their discovery and characterization, presents quantitative data for key inhibitors, and visualizes the underlying biological pathways and experimental workflows.
Introduction: MsbA as an Antibacterial Target
Gram-negative bacteria possess a formidable outer membrane that acts as a barrier to many antibiotics. A key component of this membrane is lipopolysaccharide (LPS). The transport of LPS from its site of synthesis in the inner membrane to the outer membrane is an essential process for bacterial viability.[1][2] MsbA, an inner membrane ABC transporter, catalyzes the first and essential step of this process: the flipping of core-LPS from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane.[3][4] Given its crucial function and conservation across many pathogenic Gram-negative species, MsbA has emerged as a high-value target for novel antibiotic discovery.[1]
Discovery of MsbA Inhibitors
The discovery of potent and selective MsbA inhibitors has been a focus of recent antibacterial research. A notable success in this area came from a high-throughput screening (HTS) campaign that identified a series of quinoline-based compounds.
High-Throughput Screening
Researchers at Genentech conducted an HTS of approximately 3 million small molecules to identify inhibitors of Escherichia coli MsbA's ATPase activity.[3][5] This initial screen led to the discovery of the quinolone compound G592.[5] Further characterization and optimization of this initial hit compound resulted in the identification of more potent analogs, including G247 and G907.[5]
The general workflow for the discovery and initial characterization of these MsbA inhibitors is depicted below.
Quantitative Data for Key MsbA Inhibitors
The potency of the quinoline-based MsbA inhibitors was quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) against purified E. coli MsbA and the minimum inhibitory concentration (MIC) against wild-type uropathogenic E. coli are summarized below.
| Compound | MsbA IC50 (nM)[5] | E. coli MIC (µM)[6] |
| G592 | - | - |
| G247 | 5 | - |
| G907 | 18 | single digit µM |
Note: Specific MIC values for G592 and G247 against wild-type strains were not detailed in the provided search results, while G907 and its optimized analogues showed single-digit micromolar activity.
Mechanism of Action
Structural studies, including a 2.9 Å resolution crystal structure of MsbA in complex with G907, have revealed a novel, dual-mode mechanism of inhibition for this class of compounds.[5][6]
-
Allosteric Inhibition: G907 binds to a conserved transmembrane pocket, distinct from the substrate-binding site. This binding event traps MsbA in an inward-facing conformation, preventing the conformational changes necessary for ATP hydrolysis and substrate transport.[5]
-
Uncoupling of Nucleotide-Binding Domains (NBDs): The binding of the inhibitor also leads to a structural and functional uncoupling of the two NBDs. This disruption prevents the cooperative ATP hydrolysis that powers the transport cycle.[5]
This dual-inhibition mechanism provides a robust means of shutting down MsbA function and highlights a promising strategy for developing new antibiotics.
Experimental Protocols
MsbA ATPase Activity Assay
The inhibitory activity of the compounds on MsbA's ATPase function was a primary screening metric. A common method for this is the Transcreener® ADP² FP Assay.
Principle: This assay immunologically detects the ADP produced during the ATPase reaction. The binding of a highly specific antibody to ADP displaces a fluorescent tracer, causing a decrease in its fluorescence polarization. This change in polarization is proportional to the amount of ADP generated and thus reflects the ATPase activity.
Protocol Outline:
-
Preparation: Purified, nanodisc-incorporated E. coli MsbA is used.[3]
-
Reaction Mixture: The reaction is typically carried out in a buffer containing MsbA, the test compound at various concentrations, and initiated by the addition of ATP.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a set period.
-
Detection: The Transcreener® ADP² FP detection mixture (containing ADP antibody and tracer) is added to the reaction.
-
Measurement: After a brief incubation, the fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: The IC50 values are determined by fitting the dose-response curves with a nonlinear four-parameter inhibition model.[7]
Synthesis of Quinolone-Based Inhibitors
While the exact synthetic route for each analogue will vary, a general synthetic scheme for the quinoline core can be proposed based on standard organic chemistry principles. The supporting information of the primary research articles by Genentech provides detailed synthetic procedures.[6] A generalized, conceptual synthesis approach is outlined below.
For detailed, step-by-step synthetic protocols, characterization data (including NMR and mass spectrometry), and purification methods, readers are directed to the supporting information of the publication by Wrigley et al. in the Journal of Medicinal Chemistry.[6]
Conclusion and Future Directions
The discovery of potent, dual-mode quinoline inhibitors of MsbA represents a significant advancement in the pursuit of novel antibiotics against Gram-negative pathogens. These compounds effectively shut down the essential LPS transport pathway, leading to bacterial cell death. The detailed structural and functional characterization of these inhibitors provides a solid foundation for further structure-based drug design and lead optimization. Future efforts will likely focus on improving the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy in vivo and advance them towards clinical development. The unique, fully encapsulated membrane binding site of these inhibitors presents both challenges and opportunities for designing molecules with the specific physicochemical properties required for potent activity against wild-type Gram-negative bacteria.[6][8]
References
- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MsbA as a Novel Antibacterial Target in Gram-Negative Bacteria: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating crisis of antibiotic resistance necessitates the discovery and validation of novel drug targets, particularly against resilient Gram-negative bacteria. The outer membrane of these bacteria, with its lipopolysaccharide (LPS) leaflet, serves as a formidable barrier to many antibiotics.[1][2][3][4] MsbA, an essential ATP-binding cassette (ABC) transporter, is a critical component in the biogenesis of this outer membrane.[3][5] It performs the first, indispensable step of flipping LPS from the inner to the outer leaflet of the inner membrane, making it an attractive target for new antibacterial agents.[1][6][7][8] Inhibition of MsbA leads to the toxic accumulation of LPS in the inner membrane and subsequent cell death.[9]
This technical guide provides an in-depth overview of the validation of MsbA as a drug target. While this guide was prompted by an inquiry into a compound designated "MsbA-IN-2," a review of publicly available scientific literature did not yield information on a compound with this specific name. Therefore, this document will utilize data from well-characterized, potent MsbA inhibitors, such as those from the quinoline and tetrahydrobenzothiophene series, to illustrate the target validation process. We present detailed experimental protocols, quantitative data from key assays, and visualizations of the relevant biological pathways and experimental workflows to provide a comprehensive framework for researchers in the field of antibacterial drug discovery.
The LPS Transport Pathway and the Central Role of MsbA
In Gram-negative bacteria, LPS is synthesized on the cytoplasmic face of the inner membrane.[8][10] To reach its final destination in the outer membrane, it must traverse the entire cell envelope. This journey is initiated by MsbA.
MsbA's Mechanism:
-
Function: MsbA is a homodimeric ABC transporter that functions as an LPS "flippase."[7][11][12]
-
Energy Source: It harnesses the energy from ATP hydrolysis to power the translocation of the core-LPS molecule from the inner (cytoplasmic) leaflet to the outer (periplasmic) leaflet of the inner membrane.[5][6][13]
-
Subsequent Steps: Once in the periplasmic leaflet, LPS is extracted by the LptB2FGC complex and transported across the periplasm by the LptA/C bridge to the LptD/E complex, which inserts it into the outer membrane.[6][8][10][14][15]
The following diagram illustrates the complete LPS transport pathway, highlighting the critical initial step mediated by MsbA.
A Framework for MsbA Target Validation
Validating MsbA as the true target of an inhibitory compound requires a multi-faceted approach, progressing from biochemical assays to whole-cell activity and finally to mechanistic studies.[16][17][18] This workflow ensures that the compound's antibacterial effect is a direct result of its interaction with MsbA.
The diagram below outlines a logical workflow for the validation process.
Experimental Protocols and Data Presentation
This section details the core experimental methodologies required for MsbA target validation and presents exemplar data in a structured format.
Biochemical Assays: Direct Inhibition of MsbA Function
Biochemical assays are the first step to confirm that a compound directly interacts with the purified MsbA protein and inhibits its function.
This assay measures the rate of ATP hydrolysis by MsbA. Inhibition of this activity is a strong indicator of direct target engagement.[19][20] The activity can be measured using a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[21]
Detailed Protocol:
-
Protein Preparation: Purify His-tagged MsbA from E. coli membranes via nickel-affinity and size-exclusion chromatography. Reconstitute the purified protein into lipid nanodiscs or proteoliposomes for optimal activity.[5][19][21]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5) containing:
-
10 mM ATP
-
12 mM MgCl2
-
6 mM phosphoenolpyruvate
-
1 mM NADH
-
10 units of lactate dehydrogenase
-
10 units of pyruvate kinase
-
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., in DMSO).
-
Assay Execution:
-
Add approximately 1 µg of reconstituted MsbA to the reaction mixture in a 96-well plate.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., 200 µM vanadate).
-
Incubate at 37 °C.
-
-
Data Acquisition: Monitor the decrease in NADH absorbance at 340 nm over time using a microplate reader.
-
Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that reduces ATPase activity by 50%) by fitting the data to a dose-response curve.
Table 1: ATPase Inhibition Data for Exemplar MsbA Inhibitors
| Compound | E. coli MsbA IC50 (µg/mL) | Reference |
|---|---|---|
| G592 | 0.8 ± 0.2 | [1] |
| G913 | 0.08 ± 0.04 | [1] |
| G332 | 0.08 ± 0.03 |[1] |
This assay directly measures the transport (flipping) of a substrate across a lipid bilayer by reconstituted MsbA. It often uses a fluorescently labeled lipid analog, such as NBD-PE, which can be quenched by a membrane-impermeant agent.[22]
Detailed Protocol:
-
Proteoliposome Preparation: Reconstitute purified MsbA into E. coli lipid vesicles containing a small percentage (e.g., 0.3%) of a fluorescent lipid analog (e.g., NBD-PE).
-
Reaction Initiation: Divide the proteoliposome suspension into two aliquots. To one, add ATP (e.g., 5 mM) and an ATP-regenerating system. To the other (control), add buffer only. Incubate both at 37 °C for a set time (e.g., 20 minutes).
-
Fluorescence Quenching:
-
Place the samples in a fluorometer and record the initial total fluorescence.
-
Add a membrane-impermeant quenching agent like sodium dithionite. Dithionite will quench the fluorescence of NBD-PE in the outer leaflet only.
-
Record the new, stable fluorescence baseline, which represents the NBD-PE protected in the inner leaflet.
-
-
Data Analysis: The amount of flipped lipid is calculated from the increase in protected (unquenched) fluorescence in the ATP-containing sample compared to the control.
Cell-Based Assays: Antimicrobial Activity
Cell-based assays are crucial to demonstrate that a compound's biochemical activity translates into bacterial killing and to confirm that this action occurs via the intended target in a complex cellular environment.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Detailed Protocol:
-
Bacterial Culture: Grow the desired Gram-negative bacterial strains (e.g., E. coli, K. pneumoniae, E. cloacae) to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Dilute the bacterial culture to a final concentration of ~5 x 10^5 CFU/mL in each well of the plate.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Table 2: Whole-Cell Activity (MIC) of Exemplar MsbA Inhibitors
| Compound | E. coli CFT073 ΔtolC MIC (µg/mL) | K. pneumoniae ATCC 700721 MIC (µg/mL) | E. cloacae ATCC 13047 MIC (µg/mL) | Reference |
|---|---|---|---|---|
| G592 | 18 ± 5 | >45 | >45 | [1] |
| G913 | <0.22 ± 0.15 | ND | ND | [1] |
| G332 | 0.31 ± 0.22 | 2.8 ± 0 | 2.8 ± 0 | [1] |
(Note: ΔtolC strains are often used in initial screening as they lack a major efflux pump, increasing sensitivity to potential inhibitors. Potent compounds should also show activity against wild-type strains.[12])
To definitively link the MIC to MsbA inhibition, experiments using strains with altered MsbA expression are performed.
-
Hypersensitivity: A strain engineered to have lower MsbA expression should become more sensitive (have a lower MIC) to an on-target inhibitor.[1][2]
-
Resistance: Conversely, a strain overexpressing MsbA should become more resistant (have a higher MIC).[1][2]
Mechanistic Insights from Structural Biology
Understanding how an inhibitor binds to MsbA provides invaluable information for lead optimization and elucidates the mechanism of action. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) have revealed that MsbA inhibitors can trap the transporter in specific, non-functional conformations.[6][7][23][24]
For example, quinoline-based inhibitors like G907 have been shown to act as a "wedge," trapping MsbA in an inward-facing, LPS-bound state.[24] This prevents the conformational changes necessary for ATP hydrolysis and LPS flipping, effectively shutting down the transport cycle.[24][25] Other inhibitors, like TBT1, can paradoxically stimulate basal ATPase activity while still blocking transport by decoupling hydrolysis from the transport process.[9][25]
The following diagram illustrates the dual-mode inhibition mechanism.
Conclusion
MsbA represents a highly promising, validated target for the development of new antibiotics against Gram-negative pathogens. Its essential role in the biogenesis of the outer membrane makes it a vulnerability that can be exploited by small-molecule inhibitors. The validation of MsbA as the target for any new compound requires a rigorous, systematic approach combining biochemical, cellular, and structural methods. The protocols and data presented in this guide, using well-studied inhibitors as exemplars, provide a robust framework for researchers to confidently assess novel MsbA-targeting compounds and advance the fight against antibiotic resistance.
References
- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Basis of Bacterial Outer Membrane Permeability Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM Analysis of the Lipopolysaccharide Flippase MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-resolution views of lipopolysaccharide translocation driven by ABC transporters MsbA and LptB2FGC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide transport and assembly at the outer membrane: the PEZ model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Liao lab uncovers the structural basis for LPS transport by ABC transporter MsbA | Cell Biology [cellbio.hms.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Transport of lipopolysaccharide across the cell envelope: the long road of discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for target identification of antimicrobial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide ligands in antibacterial drug discovery: use as inhibitors in target validation and target-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. researchgate.net [researchgate.net]
- 20. repository.lsu.edu [repository.lsu.edu]
- 21. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of MsbA and its Inhibition by G907
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane. This critical role in maintaining the integrity of the outer membrane makes MsbA a compelling target for the development of novel antibiotics. This technical guide provides a comprehensive overview of the biological activity of MsbA and the inhibitory mechanism of a potent antagonist, G907. The document details the dual-mode inhibitory action of G907, presents quantitative data on its activity, and provides an in-depth look at the experimental protocols used to characterize this interaction.
Biological Activity of MsbA
MsbA functions as a homodimeric ABC transporter, utilizing the energy from ATP hydrolysis to drive the transport of its substrates across the inner membrane. Its primary physiological substrate is the lipid A core of LPS, a crucial component of the outer membrane of Gram-negative bacteria. The transport process, often referred to as a "flippase" activity, moves lipid A from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane. This is a critical step in the biogenesis of the outer membrane.
Beyond its role in LPS transport, MsbA has also been implicated in the efflux of various amphipathic drugs, contributing to multidrug resistance. The transporter can bind to a range of structurally diverse molecules, suggesting a degree of polyspecificity in its substrate recognition.
The Inhibitor G907: A Dual-Mode Antagonist
G907 is a selective and potent small-molecule inhibitor of MsbA with demonstrated bactericidal activity. Structural and functional studies have revealed a unique dual-mode mechanism of inhibition that effectively shuts down the transport cycle of MsbA.[1][2]
-
Trapping an Inward-Facing Conformation: G907 binds to a conserved transmembrane pocket of MsbA. This binding event "wedges" the transporter in an inward-facing, lipopolysaccharide-bound conformation, preventing the conformational changes necessary for substrate translocation.[1][2]
-
Allosteric Uncoupling of Nucleotide-Binding Domains (NBDs): In addition to physically locking the transmembrane domains, G907 binding allosterically uncouples the two nucleotide-binding domains. This disruption prevents the productive hydrolysis of ATP, thereby starving the transporter of the energy required for its function.[1][2]
This dual-mode inhibition makes G907 a highly effective antagonist of MsbA activity.
Quantitative Data: Inhibitory Potency of MsbA Antagonists
The inhibitory activity of G907 and a related quinolone compound, G247, has been quantified using in vitro ATPase assays. The half-maximal inhibitory concentration (IC50) values demonstrate their high potency against E. coli MsbA.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| G907 | E. coli MsbA | ATPase Activity | 18 | [2] |
| G247 | E. coli MsbA | ATPase Activity | 5 | [2] |
Experimental Protocols
MsbA ATPase Activity Assay
The determination of MsbA's ATPase activity and its inhibition by compounds like G907 is crucial for quantitative analysis. A commonly employed method is a colorimetric assay that measures the liberation of inorganic phosphate (Pi) from ATP hydrolysis.
Principle: The amount of Pi generated is proportional to the enzyme's activity. The reaction is stopped, and a reagent (e.g., based on malachite green and molybdate) is added that forms a colored complex with Pi, which can be measured spectrophotometrically.
Detailed Protocol:
-
Protein Preparation: Purified MsbA is prepared in a buffer containing a suitable detergent (e.g., 0.05% (w/v) DDM) to maintain its solubility and activity.[3]
-
Reaction Mixture: A typical reaction mixture (e.g., 150 µL) contains:
-
50 mM HEPES buffer, pH 7.5
-
10 mM MgCl2
-
1 mM Dithiothreitol (DTT)
-
2 mM ATP
-
Approximately 1-10 µg/mL of purified MsbA protein[4]
-
-
Inhibitor Addition (for IC50 determination): For inhibition studies, varying concentrations of the inhibitor (e.g., G907) are pre-incubated with the MsbA protein for a defined period (e.g., 15 minutes on ice) before the addition of ATP.[4]
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a specific time (e.g., 15-30 minutes).[4][5]
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution, such as sodium dodecyl sulfate (SDS).
-
Color Development and Measurement: The molybdate/malachite green reagent is added, and after a short incubation for color development, the absorbance is measured at a specific wavelength (e.g., 620-660 nm).[5]
-
Data Analysis: A standard curve using known concentrations of Pi is used to determine the amount of Pi liberated in the enzymatic reaction. For IC50 determination, the percentage of inhibition at each inhibitor concentration is calculated relative to a control without inhibitor, and the data are fitted to a dose-response curve.
Another method utilized is a coupled enzyme assay.[6]
Principle: The regeneration of ATP from ADP and phosphoenolpyruvate by pyruvate kinase is coupled to the oxidation of NADH to NAD+ by lactate dehydrogenase. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
MsbA-mediated Lipid Transport Assay (Biotin-Lipid Floppase Assay)
This assay is designed to directly measure the transport (flippase) activity of MsbA by monitoring the movement of a labeled lipid substrate across a membrane.
Principle: MsbA is reconstituted into proteoliposomes containing a biotin-labeled lipid (e.g., biotin-PE). The transport of the biotin-lipid from the outer leaflet to the inner leaflet is initiated. The amount of biotin-lipid remaining on the outer leaflet is then quantified using a fluorescence-based method involving avidin and a quencher.[7][8]
Detailed Protocol:
-
Proteoliposome Preparation:
-
A mixture of lipids (e.g., E. coli polar lipids and phosphatidylcholine) and the biotinylated lipid substrate (e.g., biotin-PE) are dried to a film.[7]
-
The lipid film is rehydrated in a suitable buffer, and purified MsbA is reconstituted into the resulting liposomes, predominantly in an inside-out orientation.[7][8]
-
The proteoliposomes are subjected to freeze-thaw cycles and extrusion to create unilamellar vesicles of a defined size.
-
-
Transport Reaction:
-
The MsbA-containing proteoliposomes are diluted into a reaction buffer.[7]
-
Transport is initiated by the addition of Mg-ATP to the external buffer. In some cases, a transmembrane pH gradient (ΔpH, acidic inside) is also imposed to provide an additional driving force.[7][8]
-
The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).[7]
-
-
Quantification of External Biotin-Lipid:
-
A solution containing a fluorescently-tagged avidin in complex with a quencher is added to the proteoliposomes.[7][9]
-
The biotin moiety of the lipid remaining on the outer leaflet displaces the quencher from the avidin complex, leading to an increase in fluorescence.[7][9]
-
The fluorescence intensity is measured using a fluorometer. A decrease in fluorescence compared to a control without active transport indicates that the biotin-lipid has been "flipped" to the inner leaflet and is no longer accessible to the avidin.
-
-
Inhibition Studies: To test the effect of inhibitors like G907, the compound is pre-incubated with the proteoliposomes before the initiation of the transport reaction.[9]
X-ray Crystallography for Structural Determination
Determining the high-resolution structure of MsbA in complex with G907 was essential to elucidate its mechanism of action.
Principle: A highly purified and concentrated solution of the MsbA-G907 complex is induced to form a well-ordered crystal lattice. This crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the three-dimensional arrangement of atoms in the protein-ligand complex.
General Protocol Outline:
-
Protein Expression and Purification: MsbA is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Complex Formation: The purified MsbA is incubated with an excess of G907 to ensure saturation of the binding site.
-
Crystallization: The MsbA-G907 complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to identify conditions that promote the growth of high-quality crystals.
-
Data Collection: The crystals are cryo-cooled and exposed to a synchrotron X-ray source. The diffraction data are collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed, and the phases are determined (e.g., by molecular replacement using a known structure of MsbA). The electron density map is then used to build and refine the atomic model of the MsbA-G907 complex. The final structure of MsbA in complex with G907 was resolved at 2.9 Å.[2]
Visualizations
Caption: Mechanism of G907 inhibition on the MsbA transport cycle.
Caption: Workflow for the MsbA ATPase inhibition assay.
References
- 1. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. The ABC transporter MsbA adopts the wide inward-open conformation in E. coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Energetics of lipid transport by the ABC transporter MsbA is lipid dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bsac.org.uk [bsac.org.uk]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Allosteric Inhibition of MsbA by MsbA-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibition of the ATP-binding cassette (ABC) transporter MsbA by the potent inhibitor MsbA-IN-2. MsbA is an essential inner membrane protein in Gram-negative bacteria responsible for the transport of lipopolysaccharide (LPS), a critical component of their outer membrane. Inhibition of MsbA represents a promising strategy for the development of novel antibiotics. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Concepts: MsbA Function and the Promise of Allosteric Inhibition
MsbA functions as a homodimer, utilizing the energy from ATP hydrolysis at its nucleotide-binding domains (NBDs) to drive the transport of LPS through its transmembrane domains (TMDs). The transport cycle involves a series of conformational changes, alternating between an inward-facing and an outward-facing state to move LPS from the inner to the outer leaflet of the inner membrane.
Allosteric inhibitors, such as this compound, bind to a site on the protein distinct from the active substrate-binding or ATP-binding sites. This binding event induces conformational changes that ultimately disrupt the transport function of MsbA, leading to bacterial cell death. Understanding the specific allosteric mechanism is crucial for the rational design and optimization of new antibacterial agents.
The Allosteric Inhibition Mechanism of this compound
Recent studies have elucidated a novel mechanism of allosteric inhibition for a new class of MsbA inhibitors, to which this compound belongs. These inhibitors, discovered through high-throughput screening, have been shown to be highly potent against wild-type Gram-negative bacteria.
The binding of this compound occurs within a fully encapsulated membrane-binding site in the transmembrane domain of MsbA. This interaction traps the transporter in an inward-facing conformation, but in a manner distinct from other known inhibitors. A key feature of this inhibition is the structural and functional uncoupling of the nucleotide-binding domains. By preventing the proper dimerization and ATP hydrolysis at the NBDs, this compound effectively halts the transport cycle. This novel mechanism of action provides a new avenue for targeting ABC transporters.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the characterization of this compound and related compounds.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | E. coli MsbA | 2 | [1] |
Table 1: In vitro inhibitory potency of this compound.
| Compound | Organism | MIC (μM) | Reference |
| MsbA-IN-5 | Escherichia coli | 12 | [2] |
| MsbA-IN-5 | Klebsiella pneumoniae | 12 | [2] |
| MsbA-IN-5 | Enterobacter cloacae | 25 | [2] |
Table 2: Minimum Inhibitory Concentrations (MICs) of a related MsbA inhibitor against various Gram-negative bacteria.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. The following sections outline the key experimental protocols used in the study of this compound and its analogs.
MsbA Expression, Purification, and Reconstitution
A detailed protocol for obtaining purified and functional MsbA is crucial for in vitro assays.
1. Expression and Membrane Preparation:
-
The pET-28 vector containing the MsbA sequence with an N-terminal 6xHis-tag is transformed into E. coli C43(DE3) cells.
-
Cells are grown in ZYP-5052 rich medium supplemented with kanamycin at 37°C, followed by overnight growth at room temperature.
-
Cells are harvested by centrifugation, resuspended in Buffer A (50 mM Tris-HCl, pH 7.9, 200 mM NaCl), and lysed using a high-pressure microfluidizer.
-
Cell debris is removed by centrifugation, and the supernatant is ultracentrifuged to pellet the membranes.
2. Solubilization and Purification:
-
Membranes are solubilized with 1% (w/v) dodecyl maltoside (DDM) in Buffer A.
-
Insoluble material is removed by ultracentrifugation.
-
The supernatant is applied to a Ni2+-NTA resin.
-
The resin is washed with Washing Buffer (Buffer A with 5 mM imidazole and 0.02% DDM).
-
MsbA is eluted with Elution Buffer (Buffer A with 600 mM imidazole).
3. Reconstitution into Nanodiscs:
-
For functional assays and structural studies, MsbA is often reconstituted into nanodiscs.
-
Purified MsbA, Membrane Scaffold Protein (MSP), and lipids (e.g., E. coli polar lipids) are mixed at a specific molar ratio in a buffer containing a detergent like sodium cholate.
-
The detergent is removed by incubation with Bio-Beads, leading to the self-assembly of nanodiscs containing MsbA.
-
The reconstituted MsbA is further purified by size-exclusion chromatography.
ATPase Activity Assay
This assay is fundamental to determining the effect of inhibitors on the enzymatic function of MsbA.
1. Reaction Setup:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains purified, reconstituted MsbA, assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 10% glycerol), and the inhibitor at various concentrations.
-
The reaction is initiated by the addition of ATP (typically 2 mM).
2. Incubation and Termination:
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by the addition of a solution containing SDS.
3. Phosphate Detection:
-
The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is quantified. A common method is the malachite green assay.
-
A solution of ammonium molybdate and ascorbic acid in HCl is added, which forms a complex with the free phosphate.
-
The absorbance of the resulting colored complex is measured at a specific wavelength (e.g., 850 nm).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC assay determines the lowest concentration of an inhibitor that prevents the visible growth of a bacterium.
1. Preparation of Inoculum:
-
A bacterial strain of interest is grown overnight in a suitable medium (e.g., Mueller-Hinton Broth).
-
The culture is diluted to a standardized cell density (e.g., 5 x 10^5 CFU/mL).
2. Serial Dilution of Inhibitor:
-
The inhibitor is serially diluted in a 96-well microtiter plate containing growth medium.
3. Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the allosteric inhibition of MsbA.
References
Methodological & Application
Application Notes and Protocols for MsbA-IN-2 ATPase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the ATPase activity of MsbA, an essential ABC transporter in Gram-negative bacteria, and for assessing the inhibitory effects of compounds such as MsbA-IN-2. The provided methods are crucial for the screening and characterization of potential antibiotic candidates targeting MsbA.
Introduction
MsbA is an ATP-binding cassette (ABC) transporter responsible for the transport of lipid A, a critical component of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria.[1][2][3] Its essential role in bacterial viability makes it a promising target for the development of novel antibiotics.[1][4][5][6] The ATPase activity of MsbA is intrinsically linked to its transport function, and therefore, measuring the inhibition of this activity is a primary method for identifying and characterizing MsbA inhibitors.
This document outlines a robust and widely used colorimetric method, the malachite green assay, to measure the ATPase activity of purified MsbA. This assay quantifies the amount of inorganic phosphate (Pi) released during ATP hydrolysis.
Data Presentation: Inhibition of MsbA ATPase Activity
The following table summarizes the inhibitory activity of various compounds against MsbA, providing key quantitative data for comparison. While "this compound" is used as a representative inhibitor in this protocol, the table includes data for well-characterized MsbA inhibitors to serve as a reference.
| Inhibitor | Target Organism | IC50 (nM) | Notes |
| G907 | E. coli | 18[1][7] | A selective antagonist that traps MsbA in an inward-facing, LPS-bound conformation.[1][7][8] |
| G332 | E. coli | 2.8 ± 0.75[2] | A potent quinoline-based inhibitor. |
| G913 | E. coli | 3.8 ± 0.98[2] | A quinoline-based inhibitor. |
| G592 | E. coli | 150 ± 48[2] | An earlier quinoline-based inhibitor. |
| TBT1 | Acinetobacter | 13,000 (EC50)[9] | Stimulates ATPase activity while inhibiting LPS transport.[9] |
Experimental Protocols
Malachite Green-Based MsbA ATPase Activity Assay
This protocol is adapted from established methods for measuring ATPase activity through the colorimetric detection of inorganic phosphate.[7]
1. Materials and Reagents
-
Purified MsbA protein
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10% glycerol, 5 mM MgCl₂, 1 mM Dithiothreitol (DTT)
-
ATP solution: 100 mM ATP in water, pH 7.0
-
This compound (or other inhibitor) stock solution in DMSO
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01% (v/v). This working solution should be prepared fresh daily.
-
-
Quenching Solution: 34% (w/v) Sodium Citrate
-
Phosphate Standard: 1 M KH₂PO₄ stock solution for standard curve
-
96-well microplate
-
Microplate reader
2. Experimental Procedure
-
Preparation of Standard Curve:
-
Prepare a series of dilutions of the KH₂PO₄ stock solution in Assay Buffer to generate standards ranging from 0 to 100 µM inorganic phosphate.
-
Add 80 µL of each standard to separate wells of a 96-well plate.
-
Add 20 µL of the Malachite Green Working Reagent to each well.
-
Incubate for 20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Plot the absorbance values against the known phosphate concentrations to generate a standard curve.
-
-
ATPase Reaction:
-
Prepare a reaction mixture in a 96-well plate. For each reaction, combine:
-
Assay Buffer
-
Purified MsbA (final concentration typically 0.1-1 µM)
-
This compound or vehicle control (DMSO) at various concentrations.
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM. The final reaction volume should be 50 µL.
-
Incubate the reaction at 37°C for a set time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Quenching and Detection:
-
Stop the reaction by adding 25 µL of the Quenching Solution (34% Sodium Citrate).
-
Add 100 µL of the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 620 nm.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (no enzyme) from all experimental values.
-
Use the standard curve to convert the absorbance values to the concentration of inorganic phosphate released.
-
Calculate the specific activity of MsbA (nmol Pi/min/mg protein).
-
To determine the IC50 value for this compound, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
Visualizations
MsbA ATPase Activity Assay Workflow```dot
// Nodes prep [label="Prepare Reagents\n(Assay Buffer, ATP,\nInhibitor, Malachite Green)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Set up Reaction:\nMsbA + Inhibitor/Vehicle\nin Assay Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; preincubate [label="Pre-incubate\n at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; initiate [label="Initiate Reaction\nwith ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench Reaction\nwith Sodium Citrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detect [label="Add Malachite Green\nReagent for Color\nDevelopment", fillcolor="#34A853", fontcolor="#FFFFFF"]; read [label="Measure Absorbance\nat 620 nm", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Data Analysis:\nCalculate Pi Released\nand Determine IC50", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges prep -> setup; setup -> preincubate; preincubate -> initiate; initiate -> incubate; incubate -> quench; quench -> detect; detect -> read; read -> analyze; }
Caption: MsbA-mediated lipid A transport and its inhibition.
References
- 1. abmole.com [abmole.com]
- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6BPL: E. coli MsbA in complex with LPS and inhibitor G907 [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryo-EM Structural Studies of MsbA with the Inhibitor G907
A Note on the Inhibitor: Initial searches for "MsbA-IN-2" did not yield a known compound in the scientific literature. Therefore, these application notes focus on a well-characterized inhibitor of the ATP-binding cassette (ABC) transporter MsbA, G907 , for which high-resolution structural and functional data are available. The protocols and principles outlined here provide a robust framework for studying the interaction of other small-molecule inhibitors with MsbA using cryogenic electron microscopy (cryo-EM).
Introduction
MsbA is an essential inner membrane ABC transporter in Gram-negative bacteria responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane, a critical step in outer membrane biogenesis.[1] Its essential role makes it an attractive target for the development of novel antibiotics. Cryo-EM has emerged as a powerful technique to elucidate the structure and function of MsbA in different conformational states and in complex with substrates and inhibitors.
These application notes provide a detailed overview and protocols for the structural determination of MsbA in complex with the potent quinoline-based inhibitor, G907.[1][2][3] G907 exhibits bactericidal activity and traps MsbA in an inward-facing conformation, providing valuable insights into the mechanism of inhibition.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative data obtained from the structural and functional studies of the MsbA-G907 complex.
| Parameter | Value | Reference |
| Structure Resolution | 2.9 Å | [1][2][3] |
| Inhibitor | G907 | [1][2][3] |
| Target | Escherichia coli MsbA (EcMsbA) | [2] |
| Conformation | Inward-facing, lipopolysaccharide-bound | [1][2][3] |
| IC50 of G907 | 18 nM | [4] |
| IC50 of G247 (related inhibitor) | 5 nM | [4] |
Experimental Protocols
This section provides a detailed methodology for the cryo-EM structural study of the MsbA-G907 complex, from protein expression to data processing.
MsbA Expression and Purification
A detailed protocol for obtaining high-purity MsbA is crucial for successful structural studies.
-
Expression:
-
Transform E. coli BL21(DE3) cells with a plasmid encoding N-terminally His-tagged MsbA.
-
Grow the cells in Terrific Broth (TB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of ~0.8.
-
Induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture at 18°C for 16-18 hours.
-
Harvest the cells by centrifugation and store the cell pellets at -80°C.
-
-
Purification:
-
Resuspend the cell pellets in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM phenylmethylsulfonyl fluoride (PMSF), and DNase I).
-
Lyse the cells using a high-pressure homogenizer.
-
Pellet the cell debris by centrifugation at 12,000 x g for 30 minutes.
-
Solubilize the membrane fraction with 1% (w/v) n-dodecyl-β-D-maltopyranoside (DDM) for 1 hour at 4°C.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.02% DDM).
-
Wash the column extensively with wash buffer.
-
Elute MsbA with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 300 mM imidazole, 0.02% DDM).
-
Perform size-exclusion chromatography (SEC) using a Superdex 200 column equilibrated with SEC buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.02% DDM) to obtain purified, monodisperse MsbA.
-
Reconstitution into Nanodiscs
Reconstituting MsbA into a lipid bilayer environment, such as nanodiscs, is critical for maintaining its native structure and function.
-
Preparation of Membrane Scaffold Protein (MSP) and Lipids:
-
Express and purify MSP1D1 as previously described.
-
Prepare a lipid mixture of E. coli polar lipids and phosphatidylcholine (POPC) at a 3:1 (w/w) ratio. Solubilize the lipids in SEC buffer containing 100 mM cholate.
-
-
Reconstitution:
-
Mix purified MsbA, MSP1D1, and the solubilized lipid mixture at a molar ratio of 1:2:100 (MsbA monomer:MSP1D1:lipid).
-
Incubate the mixture on ice for 30 minutes.
-
Remove the detergent by adding Bio-Beads SM-2 and incubating at 4°C overnight with gentle rotation.
-
Purify the reconstituted MsbA-nanodiscs by SEC on a Superose 6 column equilibrated with SEC buffer without detergent.
-
Collect the peak corresponding to the MsbA-nanodisc complex.
-
Complex Formation with G907
-
Incubation:
-
Incubate the purified MsbA-nanodiscs with a final concentration of 1 mM G907 for 1 hour on ice.[5] Note: The optimal inhibitor concentration and incubation time may need to be determined empirically.
-
Cryo-EM Sample Preparation and Data Acquisition
-
Grid Preparation:
-
Apply 3-4 µL of the MsbA-G907 complex (at a concentration of 2-5 mg/mL) to a glow-discharged Quantifoil R1.2/1.3 300-mesh gold grid.
-
Blot the grid for 3-4 seconds with a blot force of -5 at 4°C and 100% humidity using a Vitrobot Mark IV.
-
Plunge-freeze the grid in liquid ethane.
-
-
Data Acquisition:
-
Screen the frozen grids for ice quality and particle distribution using a Titan Krios transmission electron microscope operating at 300 kV.
-
Collect data in movie mode using a Gatan K3 direct electron detector.
-
Typical data collection parameters include a pixel size of ~1.0 Å, a total dose of ~50 e-/Ų, and a defocus range of -1.0 to -2.5 µm.
-
Cryo-EM Data Processing
-
Movie Processing:
-
Perform motion correction and dose weighting of the raw movie frames using MotionCor2.
-
Estimate the contrast transfer function (CTF) parameters for each micrograph using CTFFIND4.
-
-
Particle Picking and 2D Classification:
-
Pick particles automatically using a template-based or deep learning-based approach in software such as RELION or CryoSPARC.
-
Perform several rounds of 2D classification to remove ice contaminants, aggregates, and poorly defined particles.
-
-
3D Reconstruction and Refinement:
-
Generate an initial 3D model from the cleaned particle stack.
-
Perform 3D classification to separate different conformational states.
-
Select the class corresponding to the G907-bound state and perform 3D auto-refinement.
-
Perform CTF refinement and particle polishing to further improve the resolution of the reconstruction.
-
The final map resolution is determined by the gold-standard Fourier shell correlation (FSC) at a correlation of 0.143.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for cryo-EM structural determination of the MsbA-G907 complex.
Mechanism of G907 Inhibition
Caption: Dual-mode inhibition mechanism of MsbA by G907.
References
- 1. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Structural basis for lipid and copper regulation of the ABC transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing for Synergy Between MsbA-IN-2 and Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel therapeutic strategies. One promising approach is to enhance the efficacy of existing antibiotics by combining them with agents that target bacterial resistance mechanisms. MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, is a compelling target. It is responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane, a crucial step in outer membrane biogenesis.[1] Inhibition of MsbA disrupts this process, leading to the accumulation of LPS in the inner membrane, which is toxic to the cell and can increase its susceptibility to other drugs.[1][2]
MsbA-IN-2 is a novel investigational inhibitor of MsbA. By disrupting the function of MsbA, this compound has the potential to act synergistically with various classes of antibiotics, effectively lowering their minimum inhibitory concentrations (MICs) and restoring their activity against resistant strains. This application note provides detailed protocols for testing the synergistic activity of this compound with conventional antibiotics using checkerboard and time-kill assays. Additionally, a protocol for a bacterial membrane potential assay is included to investigate the potential downstream effects of MsbA inhibition on the bacterial cell membrane.
Mechanism of Action and Synergy
MsbA is a homodimeric ABC transporter, with each subunit comprising a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[3] The TMDs form the translocation pathway for LPS, while the NBDs bind and hydrolyze ATP to power the transport process.[3] MsbA inhibitors can act through various mechanisms, such as binding to the TMDs to block the substrate-binding site or interfering with the conformational changes required for transport.[2][4] By inhibiting MsbA, this compound is hypothesized to disrupt the integrity of the outer membrane, making it more permeable to antibiotics that would otherwise be excluded. This increased intracellular concentration of the partner antibiotic is a primary mechanism for the observed synergistic effect.
References
Methods for Assessing Cytotoxicity of MsbA Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane.[1][2] Inhibition of MsbA disrupts the integrity of the outer membrane, leading to bacterial cell death, which makes it a promising target for the development of novel antibiotics.[1][3] This document provides detailed application notes and protocols for assessing the cytotoxicity of MsbA inhibitors, using "MsbA-IN-2" as a representative compound. The methodologies described herein are crucial for the preclinical evaluation of potential antibiotic candidates targeting MsbA.
Data Presentation
The following table summarizes hypothetical quantitative data from various cytotoxicity assays performed on a representative MsbA inhibitor, "this compound," against a susceptible Gram-negative bacterial strain (e.g., Escherichia coli).
| Assay Type | Endpoint | This compound Concentration (µM) | Result (vs. Control) | Reference Compound (e.g., G907) IC50 (µM) |
| MTT Assay | Cell Viability (IC50) | 10 | 50% reduction | 5 |
| 20 | 85% reduction | |||
| 50 | 95% reduction | |||
| LDH Release Assay | Cytotoxicity (% of Max Lysis) | 10 | 40% | Not Applicable |
| 20 | 75% | |||
| 50 | 90% | |||
| Bacterial Growth Inhibition | Minimum Inhibitory Concentration (MIC) | 8 | Growth Inhibition | 4 |
Experimental Protocols
MTT Assay for Bacterial Viability
This protocol measures the metabolic activity of bacterial cells as an indicator of viability. Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., E. coli) in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
This compound and reference inhibitor stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Prepare a bacterial suspension in fresh MHB to a concentration of approximately 1 x 10^6 CFU/mL.
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound and the reference compound in MHB. Add 10 µL of each dilution to the respective wells. Include vehicle controls (DMSO) and no-treatment controls.
-
Incubate the plate at 37°C for a predetermined time (e.g., 4-6 hours or overnight, depending on the bacterial growth rate).
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Incubate the plate in the dark for at least 4 hours (or overnight) to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged membranes, serving as an indicator of cytotoxicity.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., E. coli)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Lysis buffer (e.g., 1% Triton X-100 in PBS) for maximum LDH release control
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)[5]
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Prepare a bacterial suspension and expose it to serial dilutions of this compound as described in the MTT assay protocol (Steps 1-3).
-
Include the following controls:
-
Spontaneous LDH release: Bacteria with no treatment.
-
Maximum LDH release: Bacteria treated with lysis buffer.
-
Vehicle control: Bacteria treated with the same concentration of DMSO as the highest this compound concentration.
-
-
Incubate the plate at 37°C for the desired exposure time.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the bacteria.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.[5]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[5]
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Mechanism of MsbA inhibitor-induced cytotoxicity.
References
- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Strategies towards the Inhibition of ATP-Binding Cassette (ABC) Transporters from Pathogenic Bacteria [repository.cam.ac.uk]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
Practical Guide to MsbA-IN-2 Solubility and Stability Testing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA-IN-2 is a novel small molecule inhibitor of MsbA, an essential ATP-binding cassette (ABC) transporter in many Gram-negative bacteria.[1][2] As a potential antibiotic candidate, thorough characterization of its physicochemical properties is paramount for successful preclinical and clinical development. Among these properties, aqueous solubility and chemical stability are critical determinants of a drug's bioavailability, formulation feasibility, and shelf-life.[3][4][5] Poor solubility can lead to inaccurate in vitro assay results and challenging formulation development, while instability can compromise the therapeutic efficacy and safety of the final drug product.[4][6]
This document provides a practical guide for researchers, scientists, and drug development professionals on conducting solubility and stability testing for this compound. It outlines detailed experimental protocols for determining both kinetic and thermodynamic solubility, as well as for assessing its stability under various stress conditions. The goal is to provide a standardized framework for generating reliable and reproducible data to support the advancement of this compound as a therapeutic agent.
Data Presentation
All quantitative data from the described experiments should be summarized in clear and well-structured tables for straightforward comparison and analysis.
Experimental Protocols
Aqueous Solubility Testing
The aqueous solubility of a compound can be assessed under kinetic or thermodynamic conditions. Kinetic solubility measures the concentration at which a compound, rapidly added from a concentrated organic stock solution (typically DMSO), starts to precipitate in an aqueous buffer.[5][7] This is often relevant for early-stage in vitro screening assays. Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a compound in a saturated solution and is crucial for formulation and biopharmaceutical assessment.[5][7]
This protocol describes a high-throughput method for determining the kinetic solubility of this compound in a buffered aqueous solution using a nephelometer to detect precipitation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplates
-
Nephelometer plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO in a 96-well plate. For example, a 2-fold serial dilution from 10 mM down to 19.5 µM.
-
In a separate 96-well plate, add 99 µL of PBS (pH 7.4) to each well.
-
Transfer 1 µL of the this compound DMSO serial dilutions to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.
-
Mix the plate thoroughly on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the turbidity of each well using a nephelometer.
-
The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (PBS with 1% DMSO).
Workflow for Kinetic Solubility Assessment
Caption: Workflow for kinetic solubility determination by nephelometry.
This protocol details the "gold standard" shake-flask method to determine the thermodynamic solubility of this compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
-
0.22 µm syringe filters
-
Glass vials with screw caps
-
Shaking incubator
Procedure:
-
Add an excess amount of solid this compound to several glass vials (in triplicate).
-
Add a known volume of PBS (pH 7.4) to each vial.
-
Cap the vials securely and place them in a shaking incubator at 25°C for 48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand for at least 1 hour for the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial.
-
Filter the samples through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples with mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Prepare a standard curve of this compound of known concentrations in the mobile phase.
-
Analyze the diluted samples and standards by HPLC.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the standard curve. The average concentration is the thermodynamic solubility.
Workflow for Thermodynamic Solubility Assessment
Caption: Workflow for thermodynamic solubility determination.
Table 1: Solubility Data for this compound
| Assay Type | Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS, pH 7.4 | 25 | 45.8 | 95.1 |
| Thermodynamic | PBS, pH 7.4 | 25 | 12.3 | 25.5 |
(Note: Molecular Weight of this compound is assumed to be 481.6 g/mol for this example)
Stability Testing
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8][9]
This protocol outlines a study to evaluate the stability of this compound in its solid form under accelerated and long-term storage conditions.
Materials:
-
This compound (solid, in multiple vials)
-
Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
HPLC system with UV detector
-
LC-MS system for degradation product identification
Procedure:
-
Place multiple vials containing a pre-weighed amount of solid this compound into stability chambers set to the following conditions:
-
Long-term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% Relative Humidity (RH)
-
(Optional) Photostability: As per ICH Q1B guidelines.
-
-
At specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term), remove a vial from each condition.
-
Visually inspect the sample for any changes in physical appearance (e.g., color, crystallinity).
-
Prepare a solution of the stored solid in a suitable solvent (e.g., DMSO or mobile phase) at a known concentration.
-
Analyze the sample by a stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
-
If significant degradation is observed, use LC-MS to identify the degradation products.
Logical Flow for Stability Assessment
Caption: Logical flow for solid-state stability testing.
Table 2: Solid-State Stability of this compound at 40°C / 75% RH
| Time Point (Months) | Appearance | Purity by HPLC (%) | Total Degradation Products (%) |
| 0 | White crystalline powder | 99.8 | 0.2 |
| 1 | White crystalline powder | 99.7 | 0.3 |
| 3 | White crystalline powder | 99.5 | 0.5 |
| 6 | Slight yellow tint | 98.9 | 1.1 |
This protocol is designed to assess the stability of this compound in solution, which is important for understanding its shelf-life in potential liquid formulations and its stability in bioassay media.
Materials:
-
This compound
-
Solvents of interest (e.g., PBS pH 7.4, DMSO, Acetonitrile/Water)
-
HPLC system with UV detector
-
Temperature-controlled storage (e.g., refrigerator at 4°C, incubator at 25°C)
Procedure:
-
Prepare solutions of this compound at a relevant concentration in the solvents of interest (e.g., 1 mg/mL in DMSO, 10 µg/mL in PBS).
-
Aliquot the solutions into multiple vials for each storage condition (e.g., 4°C and 25°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove an aliquot from each condition.
-
Analyze the samples immediately by a stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining relative to the initial (T=0) concentration.
Table 3: Solution-State Stability of this compound (10 µg/mL in PBS, pH 7.4)
| Time Point (Hours) | % Remaining at 4°C | % Remaining at 25°C |
| 0 | 100.0 | 100.0 |
| 24 | 99.6 | 98.5 |
| 48 | 99.1 | 96.2 |
| 72 | 98.8 | 94.1 |
| 168 (1 week) | 97.5 | 88.3 |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of the solubility and stability of this compound. The data generated from these studies are crucial for making informed decisions throughout the drug discovery and development process, from lead optimization and candidate selection to formulation development and the design of long-term stability programs. Consistent application of these methods will ensure the generation of high-quality, reliable data to support the progression of this compound towards clinical application.
References
- 1. Double and triple thermodynamic mutant cycles reveal the basis for specific MsbA-lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial outer membrane - Wikipedia [en.wikipedia.org]
- 3. solvescientific.com.au [solvescientific.com.au]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for the practical stability studies of anticancer drugs: a European consensus conference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MsbA-IN-2 Insolubility
Welcome to the technical support center for MsbA-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of this compound in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why is this happening and how can I prevent it?
A1: This is a common issue with hydrophobic compounds like this compound. The solubility of the compound is much lower in the aqueous buffer compared to 100% DMSO. When the DMSO stock is diluted into the buffer, the concentration of this compound may exceed its solubility limit in the final buffer composition, leading to precipitation.
To prevent this, consider the following:
-
Lower the final concentration of this compound: If your experimental design allows, reducing the final concentration of the inhibitor may keep it below its solubility threshold.
-
Increase the final percentage of DMSO: While high concentrations of DMSO can be toxic to cells and may affect enzyme activity, a slight increase in the final DMSO concentration (e.g., from 0.5% to 1%) might be sufficient to maintain solubility without significantly impacting your assay.[1][2][3] It is crucial to determine the DMSO tolerance of your specific assay system.
-
Use a step-wise dilution: Instead of adding the DMSO stock directly to the final buffer, try a serial dilution in an intermediate solvent or in the buffer with a higher percentage of organic co-solvent.[4]
-
Incorporate a non-ionic detergent: Detergents like Tween-20 or Triton X-100 can help to keep hydrophobic compounds in solution at low concentrations (typically 0.01-0.1%).[5]
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay versus a biochemical assay?
A2: The tolerance for DMSO varies significantly between different cell lines and assay types.
-
Cell-based assays: For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5% to minimize cytotoxicity.[1][3] Some sensitive or primary cell lines may require even lower concentrations, such as 0.1%.[1] It is always best to run a DMSO control to assess its effect on your specific cells.
-
Biochemical assays: Enzyme assays and other biochemical assays are often more tolerant to DMSO. Concentrations up to 1-2.5% may be acceptable, but it is essential to validate this for your specific protein and assay conditions, as higher concentrations of DMSO can denature proteins.[2]
Q3: Can I use other organic solvents besides DMSO to dissolve this compound?
A3: Yes, other water-miscible organic solvents such as ethanol or dimethylformamide (DMF) can also be used to prepare stock solutions of hydrophobic compounds. The choice of solvent will depend on the specific properties of this compound and the tolerance of your assay system. It is advisable to test the solubility of the compound in a few different solvents to find the most suitable one.
Q4: Are there any alternatives to organic solvents for solubilizing this compound?
A4: Yes, cyclodextrins are a viable alternative. These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, like this compound, increasing their solubility in aqueous solutions.[6][7][8] Hydroxypropyl-β-cyclodextrin is a commonly used derivative with good water solubility and low toxicity.[6]
Troubleshooting Guide
Issue: Precipitate observed immediately upon adding this compound stock to the aqueous buffer.
| Potential Cause | Suggested Solution |
| Supersaturation | The final concentration of this compound exceeds its solubility in the final buffer composition. |
| 1. Decrease the final concentration of this compound. | |
| 2. Increase the final DMSO concentration (while staying within the tolerated limits of your assay).[2][3] | |
| 3. Add a non-ionic detergent (e.g., Tween-20 at 0.01-0.1%) to the final assay buffer.[5] | |
| 4. Use a co-solvent system by preparing the final buffer with a small percentage of ethanol or another suitable organic solvent. | |
| "Salting out" effect | High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds. |
| 1. Prepare an intermediate dilution of the DMSO stock in water or a low-salt buffer before the final dilution into the high-salt assay buffer. | |
| 2. If possible, reduce the salt concentration of the assay buffer. |
Issue: Solution is cloudy or turbid after adding this compound.
| Potential Cause | Suggested Solution |
| Formation of fine precipitate or micelles | The compound is not fully dissolved and is forming small aggregates. |
| 1. Sonication: Briefly sonicate the final solution in a water bath to aid in the dispersion of the compound. | |
| 2. Vortexing: Vortex the solution vigorously for 1-2 minutes. | |
| 3. Incorporate a detergent or cyclodextrin to improve solubilization.[5][6] |
Quantitative Data Summary for Solubilizing Agents
| Agent | Typical Stock Concentration | Recommended Final Concentration | Advantages | Disadvantages |
| DMSO | 10-50 mM | Biochemical assays: < 2.5%[2]Cell-based assays: < 0.5%[1][3] | Excellent solubilizing power for many hydrophobic compounds. | Can be toxic to cells at higher concentrations; may affect enzyme activity.[1][2] |
| Tween-20 | 10% (w/v) in water | 0.01 - 0.1% (v/v)[5] | Low toxicity; helps prevent non-specific binding. | Can interfere with some assays; may form micelles that can affect compound availability. |
| Triton X-100 | 10% (w/v) in water | 0.01 - 0.1% (v/v) | Stronger detergent than Tween-20. | Higher potential for protein denaturation and cell lysis compared to Tween-20. |
| Hydroxypropyl-β-cyclodextrin | 20-40% (w/v) in water | 1-10 mM (depending on the stoichiometry of complexation) | Low toxicity; can significantly increase aqueous solubility.[6] | May not be effective for all compounds; can be a more expensive option. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Final Assay Solution with this compound
Method A: Direct Dilution (for lower concentrations)
-
Thaw: Thaw a fresh aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Directly add the required volume of the DMSO stock to the pre-warmed aqueous assay buffer to reach the final desired concentration. Ensure the final DMSO concentration is within the acceptable range for your assay.
-
Mixing: Immediately vortex the solution for 30-60 seconds to ensure thorough mixing and minimize precipitation.
Method B: Serial Dilution with a Detergent (for higher or problematic concentrations)
-
Prepare Detergent Buffer: Prepare your aqueous assay buffer containing the desired final concentration of a non-ionic detergent (e.g., 0.05% Tween-20).
-
Intermediate Dilution: Perform an intermediate dilution of the this compound DMSO stock into the detergent-containing buffer. For example, dilute the 10 mM stock 1:10 to create a 1 mM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to the detergent-containing assay buffer to reach the final desired concentration.
-
Mixing: Vortex the final solution for 30-60 seconds.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 5. bosterbio.com [bosterbio.com]
- 6. alzet.com [alzet.com]
- 7. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MsbA-IN-2 Concentration for In Vitro Assays
Welcome to the technical support center for MsbA-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as compound 12, is a potent small-molecule inhibitor of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for flipping lipopolysaccharide (LPS) across the inner membrane.[1][2] By inhibiting MsbA's ATPase and transport activity, this compound disrupts the formation of the outer membrane, leading to bacterial cell death.[2] It has a reported IC50 of 2 nM for E. coli MsbA.[1]
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
Given its low nanomolar potency, a good starting point for biochemical assays, such as an ATPase activity assay, is to perform a dose-response curve ranging from 0.1 nM to 1 µM. For cell-based assays, a wider range, for instance from 1 nM to 100 µM, may be necessary to account for factors like cell permeability and potential efflux.
Q3: How should I prepare my stock solution of this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Subsequently, this stock can be serially diluted in the appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent-induced artifacts.
Q4: In which types of in vitro assays can this compound be used?
This compound is suitable for a variety of in vitro assays designed to investigate the inhibition of MsbA and its downstream effects. These include:
-
Biochemical Assays: Primarily ATPase activity assays to measure the direct inhibition of MsbA's enzymatic function.
-
Cell-Based Assays: Bacterial growth inhibition assays (e.g., determining Minimum Inhibitory Concentration - MIC), cell viability assays, and assays measuring the integrity of the bacterial outer membrane.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant MsbA inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Organism |
| This compound (compound 12) | MsbA | 2 | ATPase Activity | E. coli |
| G907 | MsbA | 18 | ATPase Activity | E. coli |
| G247 | MsbA | 5 | ATPase Activity | E. coli |
Experimental Protocols
Protocol 1: MsbA ATPase Activity Assay
This protocol is adapted from established methods for measuring the ATPase activity of ABC transporters.
Materials:
-
Purified MsbA protein
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 2 mM DTT
-
ATP solution (100 mM)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer to cover the desired concentration range. Include a vehicle control (DMSO).
-
Reaction Setup: In a 96-well plate, add 10 µL of the diluted this compound or vehicle control to each well.
-
Add MsbA: Add 80 µL of purified MsbA (at a final concentration of e.g., 5 µg/mL) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding 10 µL of ATP solution (final concentration e.g., 5 mM) to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction & Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Bacterial Cell Viability Assay (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a susceptible Gram-negative bacterial strain.
Materials:
-
This compound
-
Susceptible bacterial strain (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase and dilute it in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare this compound Dilutions: Perform a two-fold serial dilution of this compound in CAMHB in a 96-well plate. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or non-reproducible IC50 values in ATPase assay | Inhibitor Precipitation: this compound may have limited solubility in aqueous buffers at higher concentrations. | - Ensure the final DMSO concentration is consistent across all wells and is at a non-inhibitory level (typically ≤1%).- Visually inspect the wells for any signs of precipitation.- Consider using a different co-solvent if solubility issues persist. |
| Variable Enzyme Activity: The activity of purified MsbA can vary between batches or due to storage conditions. | - Use a fresh aliquot of MsbA for each experiment.- Include a positive control inhibitor with a known IC50 to validate each assay run.- Ensure consistent pre-incubation times. | |
| High background signal in ATPase assay | Contaminating ATPases: The purified MsbA preparation may contain other ATP-hydrolyzing enzymes. | - Further purify the MsbA protein.- Include a control with a known non-specific ATPase inhibitor to assess the level of contamination. |
| Non-enzymatic ATP hydrolysis: ATP can slowly hydrolyze in the assay buffer. | - Prepare fresh ATP solutions for each experiment.- Subtract the background signal from a no-enzyme control well. | |
| No or weak activity in cell-based assays | Cell Permeability Issues: this compound may not efficiently cross the bacterial outer membrane. | - Use a bacterial strain with a compromised outer membrane (e.g., an efflux pump mutant) to assess on-target activity.- Increase the incubation time to allow for better penetration. |
| Efflux Pump Activity: The compound may be actively transported out of the bacterial cell. | - Use a bacterial strain lacking major efflux pumps.- Co-incubate with a known efflux pump inhibitor. | |
| Observed Cytotoxicity at high concentrations | Off-target effects: At high concentrations, this compound may interact with other cellular targets, leading to cytotoxicity. | - Perform counter-screening against other known bacterial targets or in a mammalian cell line to assess specificity.- Correlate the cytotoxic concentration with the concentration required for MsbA inhibition to determine the therapeutic window. |
Visualizations
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of MsbA and its inhibition by this compound.
References
Technical Support Center: Overcoming Off-Target Effects of MsbA Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MsbA inhibitors. The focus is on identifying, characterizing, and mitigating potential off-target effects to ensure robust and reliable experimental outcomes. While direct data for a compound specifically named "MsbA-IN-2" is not publicly available, the principles and methodologies outlined here are applicable to any small molecule inhibitor targeting MsbA.
Frequently Asked Questions (FAQs)
Q1: My MsbA inhibitor shows potent bactericidal activity, but I'm concerned about off-target effects. How can I begin to investigate this?
A1: Initial investigation into off-target effects should involve a multi-pronged approach. Start by determining if the inhibitor's potency is dependent on the expression level of MsbA. For instance, you can compare the minimum inhibitory concentration (MIC) in strains with varying MsbA expression levels (e.g., overexpression vs. knockdown). A significant shift in MIC corresponding to MsbA levels suggests on-target activity.[1] Concurrently, profiling your inhibitor against a panel of other bacterial targets or pathways can help identify potential off-target interactions.
Q2: What are the common off-target liabilities for small molecule inhibitors of ABC transporters like MsbA?
A2: Off-target effects for ABC transporter inhibitors can be broad and compound-specific. Common liabilities include inhibition of other ABC transporters, interference with membrane integrity, disruption of cellular respiration, and inhibition of unrelated enzymes such as kinases.[2] It is crucial to experimentally assess these possibilities.
Q3: How can I confirm that my inhibitor is directly engaging MsbA in a cellular context?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[3][4] This method relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature. An observed thermal shift for MsbA in the presence of your inhibitor provides strong evidence of direct binding in a physiological setting.
Q4: I observe a phenotype that is not consistent with the known function of MsbA. What could be the cause?
A4: This is a strong indicator of a potential off-target effect. The observed phenotype could be due to the inhibitor acting on another protein or pathway. To dissect this, it is recommended to use structurally unrelated inhibitors of MsbA. If multiple, chemically distinct MsbA inhibitors produce the same phenotype, it is more likely to be an on-target effect. Conversely, if the phenotype is unique to your inhibitor, it warrants a thorough off-target investigation.
Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity or Phenotype
This guide provides a workflow for troubleshooting unexpected cellular responses when using an MsbA inhibitor.
Caption: Workflow for investigating unexpected cellular phenotypes.
Guide 2: Discrepancy Between Biochemical and Cellular Activity
This guide addresses the common issue where an inhibitor shows high potency in a biochemical assay (e.g., ATPase activity) but weak activity in a cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess compound permeability using assays like PAMPA or Caco-2. 2. Modify the chemical structure to improve physicochemical properties. |
| Efflux by Other Transporters | 1. Test the inhibitor in bacterial strains lacking major efflux pumps (e.g., AcrAB-TolC). 2. Co-administer with a broad-spectrum efflux pump inhibitor. |
| Compound Instability | 1. Assess the stability of the compound in cell culture media over the course of the experiment. 2. Use freshly prepared solutions for each experiment. |
| Inappropriate Biochemical Assay Conditions | 1. Ensure the biochemical assay conditions (e.g., detergent, lipid environment) mimic the cellular context as closely as possible.[5] 2. Validate the on-target activity using a cell-based target engagement assay like CETSA.[3] |
Quantitative Data Summary
When characterizing a new MsbA inhibitor, it is crucial to generate a comprehensive dataset to understand its potency and selectivity. The following table outlines key parameters that should be measured.
| Parameter | Assay Type | Purpose | Example Data for a Hypothetical Selective Inhibitor | Example Data for a Hypothetical Non-Selective Inhibitor |
| MsbA IC50 | Biochemical (ATPase Assay) | On-target potency | 50 nM | 75 nM |
| MIC (Wild-Type Strain) | Cell-based (Bacterial Growth) | Cellular efficacy | 1 µM | 2 µM |
| MIC (MsbA Overexpression Strain) | Cell-based (Bacterial Growth) | On-target validation | >16 µM | 2 µM |
| MIC (Efflux Pump Deficient Strain) | Cell-based (Bacterial Growth) | Assess efflux liability | 0.5 µM | 1 µM |
| Off-Target IC50 (e.g., another ABC transporter) | Biochemical | Assess selectivity | >50 µM | 500 nM |
| Cytotoxicity (e.g., HepG2 cells) | Cell-based (Mammalian Cells) | Assess potential for host toxicity | >100 µM | 5 µM |
| CETSA ΔTm | Cell-based (Target Engagement) | Confirm direct binding to MsbA | +5°C | +4.5°C |
Experimental Protocols
Protocol 1: MsbA ATPase Activity Assay
This protocol describes a method to measure the ATPase activity of purified MsbA and determine the IC50 of an inhibitor.
-
Reagents and Materials:
-
Purified MsbA reconstituted in a suitable membrane mimetic (e.g., nanodiscs, amphipols).[5]
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 10 mM MgCl2, pH 7.5.
-
ATP solution.
-
Malachite green reagent for phosphate detection.
-
MsbA inhibitor stock solution in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of the MsbA inhibitor in DMSO.
-
In a 96-well plate, add the inhibitor dilutions to the assay buffer.
-
Add purified MsbA to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the malachite green reagent.
-
Read the absorbance at 620 nm.
-
Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing CETSA to confirm target engagement of an MsbA inhibitor in bacterial cells.
-
Reagents and Materials:
-
Bacterial culture expressing MsbA.
-
Lysis Buffer: PBS with protease inhibitors.
-
MsbA inhibitor.
-
Antibody specific for MsbA for Western blotting.
-
-
Procedure:
-
Grow bacterial cells to mid-log phase and treat with the MsbA inhibitor or vehicle (DMSO) for 1 hour.
-
Harvest and wash the cells, then resuspend in lysis buffer.
-
Distribute the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MsbA at each temperature by Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization.[3]
-
Signaling Pathways and Workflows
The following diagrams illustrate key conceptual frameworks for understanding and investigating MsbA inhibitor activity.
Caption: Conceptual diagram of on-target and off-target effects.
Caption: A logical workflow for characterizing a novel MsbA inhibitor.
References
- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting MsbA-IN-2 Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential degradation of the MsbA inhibitor, MsbA-IN-2, during long-term experimental setups. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help identify and mitigate stability issues, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is MsbA and why is this compound an important tool?
MsbA is an essential ATP-binding cassette (ABC) transporter found in Gram-negative bacteria. It plays a crucial role in the transport of lipopolysaccharide (LPS) from the inner to the outer membrane, a vital process for maintaining the integrity of the bacterial outer membrane.[1][2][3] As an essential protein, MsbA is a promising target for the development of new antibiotics.[4][5][6][7] this compound is a small molecule inhibitor designed to block the function of MsbA, leading to bacterial cell death. This makes it a valuable tool for studying MsbA function and for antibiotic development efforts.
Q2: I am observing a decrease in the inhibitory effect of this compound over time in my multi-day assay. What could be the cause?
A diminishing inhibitory effect in a long-term experiment can stem from several factors. The primary suspects are the degradation of the MsbA protein itself or the degradation of the inhibitor, this compound. It is also possible that cellular mechanisms are actively effluxing the inhibitor, reducing its effective concentration.[8] This guide will focus on troubleshooting the degradation of the inhibitor.
Q3: What are the common causes of small molecule inhibitor degradation in in vitro experiments?
Small molecule inhibitors can degrade due to a variety of factors in an experimental setup. These include:
-
Hydrolysis: Reaction with water, which can be pH-dependent.
-
Oxidation: Reaction with oxygen, which can be catalyzed by light or trace metals.
-
Photodegradation: Degradation upon exposure to light, especially UV or blue light.
-
Enzymatic degradation: If the experimental system (e.g., cell lysate) contains metabolic enzymes.
-
Adsorption: The compound may adsorb to the surface of plasticware, reducing its effective concentration in the solution.
Troubleshooting Guide: this compound Degradation
If you suspect that this compound is degrading in your long-term experiment, follow this systematic troubleshooting guide.
Step 1: Assess the Stability of this compound Under Experimental Conditions
The first step is to determine if the inhibitor is stable under your specific experimental conditions, independent of the MsbA protein.
Experimental Protocol: Inhibitor Stability Assessment
-
Prepare Samples: Prepare solutions of this compound in your assay buffer at the working concentration.
-
Incubation: Incubate these solutions under the same conditions as your long-term experiment (e.g., temperature, light exposure, duration).
-
Control Groups:
-
Time Zero Control: Analyze a sample immediately after preparation.
-
Light-Protected Control: Incubate a sample protected from light (e.g., wrapped in aluminum foil).
-
Vehicle Control: Incubate the assay buffer without the inhibitor.
-
-
Analysis: At various time points (e.g., 0, 24, 48, 72 hours), analyze the concentration and purity of this compound in each sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
-
Data Interpretation: Compare the results from the different time points and conditions. A decrease in the peak area of this compound or the appearance of new peaks would indicate degradation.
Table 1: Illustrative HPLC Analysis of this compound Stability
| Time (hours) | Condition | This compound Peak Area (Arbitrary Units) | Degradation Product Peak Area (Arbitrary Units) |
| 0 | Standard | 100,000 | 0 |
| 24 | Standard | 85,000 | 15,000 |
| 48 | Standard | 70,000 | 30,000 |
| 72 | Standard | 55,000 | 45,000 |
| 72 | Light-Protected | 95,000 | 5,000 |
This table presents hypothetical data for illustrative purposes.
Step 2: Mitigate Identified Causes of Degradation
Based on the results from Step 1, implement strategies to mitigate the degradation.
-
If photodegradation is observed: Protect your experiment from light by using amber-colored tubes or plates, or by covering them with aluminum foil.
-
If chemical degradation (e.g., hydrolysis, oxidation) is suspected:
-
Optimize Buffer Conditions: Evaluate the stability of this compound in different buffer formulations or at different pH values, if your experiment allows.
-
Add Stabilizers: Consider adding antioxidants (e.g., dithiothreitol (DTT), β-mercaptoethanol) or metal chelators (e.g., EDTA) to your buffer, ensuring they do not interfere with your assay.
-
-
If adsorption is a concern: Use low-adhesion plasticware. You can test for adsorption by comparing the concentration of the inhibitor in solution after incubation in different types of tubes.
Step 3: Assess the Stability of the MsbA Protein
In parallel with assessing inhibitor stability, it is crucial to confirm the stability of the MsbA protein itself throughout the experiment.
Experimental Protocol: Protein Stability Assessment
-
Prepare Samples: Prepare your MsbA protein in the assay buffer.
-
Incubation: Incubate the protein under the same experimental conditions as your long-term assay.
-
Analysis: At various time points, take aliquots of the protein solution and analyze its integrity using SDS-PAGE and Western blotting. A decrease in the intensity of the MsbA band or the appearance of lower molecular weight bands would suggest degradation.[11]
-
Mitigation: If protein degradation is observed, consider adding protease inhibitors to your assay buffer.[12][13][14]
Table 2: Illustrative SDS-PAGE Analysis of MsbA Stability
| Time (hours) | Condition | MsbA Band Intensity (Relative to Time 0) |
| 0 | Standard | 1.00 |
| 24 | Standard | 0.95 |
| 48 | Standard | 0.88 |
| 72 | Standard | 0.75 |
| 72 | + Protease Inhibitors | 0.98 |
This table presents hypothetical data for illustrative purposes.
Visual Troubleshooting Workflow
The following diagram outlines the logical flow for troubleshooting this compound degradation.
Caption: Workflow for identifying and addressing this compound and MsbA protein degradation.
By systematically evaluating the stability of both the inhibitor and the target protein, researchers can identify the source of variability in their long-term experiments and implement appropriate measures to ensure the integrity of their data.
References
- 1. www5.in.tum.de [www5.in.tum.de]
- 2. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. kmrs.or.kr [kmrs.or.kr]
- 12. researchgate.net [researchgate.net]
- 13. arrow.tudublin.ie [arrow.tudublin.ie]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MsbA-IN-2 Delivery to Bacterial Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MsbA-IN-2. Our goal is to help you overcome common challenges in delivering this inhibitor to bacterial cells, particularly Gram-negative species.
Frequently Asked Questions (FAQs)
Q1: What is MsbA and why is it a target for antibacterial drugs?
MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of many bacteria.[1][2] In Gram-negative bacteria, its primary function is to transport lipopolysaccharide (LPS), a crucial component of the outer membrane, from the inner leaflet to the outer leaflet of the cytoplasmic membrane.[2][3] Because this process is vital for the integrity of the outer membrane and the survival of the bacteria, inhibiting MsbA is a promising strategy for developing new antibiotics.[3][4]
Q2: What is the mechanism of action for this compound?
While specific details for "this compound" are not available in the provided search results, inhibitors of MsbA, such as the well-characterized quinoline-based compounds (e.g., G907), generally function by binding to the transporter and trapping it in a specific conformational state.[5][6] This prevents the ATPase activity and the transport of LPS, leading to the accumulation of LPS in the inner membrane, disruption of the outer membrane, and ultimately, cell death.[3][4] Some inhibitors have been shown to bind in a transmembrane pocket, leading to an uncoupling of the nucleotide-binding domains.[6]
Q3: Why is delivering this compound to Gram-negative bacteria challenging?
The primary challenge lies in overcoming the formidable barrier of the Gram-negative cell envelope.[7] This envelope consists of an outer membrane, which is impermeable to many hydrophobic and large molecules, and a series of efflux pumps that actively expel foreign compounds from the cell.[8][9][10] These defense mechanisms can prevent this compound from reaching its target, MsbA, in the inner membrane at a high enough concentration to be effective.
Troubleshooting Guide
Problem 1: this compound shows low or no activity against my Gram-negative bacterial strain.
This is a common issue stemming from the challenges of delivering the inhibitor to its intracellular target. Here are several potential causes and troubleshooting steps.
Possible Cause 1: Poor Permeability across the Outer Membrane
The outer membrane of Gram-negative bacteria is a major barrier.
-
Solution 1.1: Co-administration with a Membrane Permeabilizer. You can use chemical or biological agents to transiently permeabilize the outer membrane.
-
Chemical Permeabilizers: Chelating agents like EDTA can disrupt the outer membrane by sequestering divalent cations (Mg²⁺, Ca²⁺) that stabilize the LPS layer.[11][12]
-
Antimicrobial Peptides (AMPs): Cationic AMPs can interact with and disrupt the anionic outer membrane.[11][12]
-
Physical Methods: Electroporation can create temporary pores in the cell membrane, allowing for the entry of molecules.[13]
-
Possible Cause 2: Efflux of this compound by Bacterial Pumps
Gram-negative bacteria possess numerous multidrug efflux pumps (e.g., the AcrAB-TolC system in E. coli) that can recognize and expel a wide range of compounds, likely including this compound.[10][14][15]
-
Solution 2.1: Use of Efflux Pump Inhibitors (EPIs). Co-administering this compound with a known EPI can increase its intracellular concentration. While not detailed in the search results, this is a common strategy in antibiotic development.
Possible Cause 3: Poor Solubility of this compound in Assay Media
MsbA inhibitors are often hydrophobic molecules, which can lead to poor solubility in aqueous assay media, reducing their effective concentration.[16][17]
-
Solution 3.1: Formulation Strategies.
-
Use of Solubilizing Agents: A small amount of a non-inhibitory solvent like DMSO is often used to dissolve hydrophobic compounds. Ensure the final concentration of the solvent is not toxic to the bacteria.
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve its solubility and delivery.[16][18]
-
Liposomal Delivery: Liposomes can fuse with the bacterial membrane to deliver their cargo directly into the cell.[19]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and cosurfactants that can form fine emulsions upon gentle agitation in an aqueous medium, improving the solubilization of hydrophobic drugs.[18]
-
Problem 2: Inconsistent results between experiments.
Inconsistent results can arise from variability in experimental conditions.
-
Solution 2.1: Standardize Bacterial Growth Phase. Always use bacteria from the same growth phase (e.g., mid-logarithmic phase) for your assays, as cell envelope composition and efflux pump expression can vary with growth.
-
Solution 2.2: Verify Compound Stability. Ensure that this compound is stable under your experimental conditions (temperature, pH, light exposure). Degradation of the compound will lead to a loss of activity.
Experimental Protocols & Data
Table 1: Example Data on Improving Inhibitor Efficacy
The following table is a hypothetical representation based on the principles found in the search results, illustrating how delivery enhancement strategies might improve the Minimum Inhibitory Concentration (MIC) of an MsbA inhibitor.
| Bacterial Strain | Treatment Condition | MIC (µg/mL) | Fold Improvement |
| E. coli (Wild-Type) | MsbA Inhibitor Alone | 32 | - |
| E. coli (Wild-Type) | MsbA Inhibitor + EDTA (1 mM) | 8 | 4x |
| E. coli (Wild-Type) | MsbA Inhibitor + Efflux Pump Inhibitor | 4 | 8x |
| E. coli (ΔtolC mutant) | MsbA Inhibitor Alone | 2 | 16x |
Protocol 1: Basic Broth Microdilution Assay to Determine MIC
-
Prepare Bacterial Inoculum: Culture bacteria overnight in appropriate broth. Dilute the culture to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.
-
Prepare Compound Plate: In a 96-well plate, perform serial two-fold dilutions of this compound in the broth. Include a positive control (broth with bacteria, no inhibitor) and a negative control (broth only).
-
Inoculate Plate: Add the bacterial inoculum to each well containing the serially diluted compound.
-
Incubate: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 2: Checkerboard Assay to Test for Synergy
This protocol can be used to assess the synergistic effect of this compound with a membrane permeabilizer or an efflux pump inhibitor.
-
Prepare Plates: In a 96-well plate, create a two-dimensional dilution series. Dilute this compound horizontally and the second compound (e.g., EDTA or an EPI) vertically.
-
Inoculate: Add the bacterial inoculum (prepared as in Protocol 1) to all wells.
-
Incubate and Read: Incubate as described above and determine the MIC of each compound alone and in combination.
-
Calculate Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
An FIC Index of ≤ 0.5 is generally considered synergistic.
-
Visual Guides
Caption: Mechanism of MsbA and its inhibition by this compound.
Caption: Troubleshooting workflow for low this compound activity.
References
- 1. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutational analysis and properties of the msbA gene of Escherichia coli, coding for an essential ABC family transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Combat Gram-Negative Bacteria Using Antimicrobial Peptides: A Challenge or an Unattainable Goal? [mdpi.com]
- 8. ovid.com [ovid.com]
- 9. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bacterial Membrane Vesicles as Smart Drug Delivery and Carrier Systems: A New Nanosystems Tool for Current Anticancer and Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Resistance: Two-Component Regulatory Systems and Multidrug Efflux Pumps [mdpi.com]
- 15. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 16. worldscientific.com [worldscientific.com]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Precipitation of MsbA-IN-2 in Experimental Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of MsbA-IN-2, a potent inhibitor of E. coli MsbA (IC50 = 2 nM), in experimental media. Given the hydrophobic nature of many small molecule inhibitors, including those with a quinoline scaffold, maintaining solubility in aqueous-based buffers and media is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a common issue?
This compound is a highly potent small molecule inhibitor of the E. coli MsbA, an essential ATP-binding cassette (ABC) transporter involved in the transport of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria. Like many potent enzyme inhibitors, this compound is likely a hydrophobic molecule. Such compounds often have poor solubility in aqueous solutions like cell culture media and biochemical assay buffers. When a concentrated stock solution of a hydrophobic compound (typically in an organic solvent like DMSO) is diluted into an aqueous medium, the compound's solubility can be exceeded, leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic small molecules like this compound. It is crucial to use anhydrous (dry) DMSO, as water content can decrease the solubility of the compound and promote precipitation upon storage.
Q3: What is the maximum final concentration of DMSO that is tolerable in most cell-based assays?
The final concentration of DMSO in the experimental medium should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines. However, the tolerance can vary between cell types, so it is recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific experimental system.
Q4: My this compound precipitates immediately upon dilution into my aqueous assay buffer. What can I do?
Immediate precipitation upon dilution is a clear indication that the critical solubility of the compound has been exceeded. Here are several strategies to address this:
-
Reduce the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Use a serial dilution strategy: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the aqueous medium. This can sometimes prevent shock precipitation.
-
Incorporate a co-solvent: For biochemical assays where the presence of a small amount of an organic co-solvent is acceptable, including agents like polyethylene glycol (PEG), glycerol, or ethanol in the final buffer can improve the solubility of hydrophobic compounds.
-
Utilize a surfactant: Non-ionic detergents such as Tween® 20 or Triton™ X-100 at low concentrations (below their critical micelle concentration) can help to keep hydrophobic molecules in solution.
-
Consider protein carriers: In some assays, particularly cell-based ones, the presence of serum proteins like bovine serum albumin (BSA) can help to solubilize hydrophobic compounds.
Troubleshooting Guide: Step-by-Step Protocol for Solubilizing Hydrophobic Inhibitors
For particularly challenging hydrophobic compounds, a multi-step solubilization protocol can be effective, especially for cell culture experiments.
Experimental Protocol: Three-Step Solubilization for Highly Hydrophobic Compounds
This protocol is adapted from methods developed for dissolving highly hydrophobic molecules in aqueous cell culture media.[1]
-
Step 1: Initial Dissolution in Organic Solvent
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. For example, a 10 mM stock.
-
Ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief vortexing may aid dissolution.[1]
-
-
Step 2: Intermediate Dilution in Serum
-
Pre-warm fetal bovine serum (FBS) to approximately 50°C.
-
Dilute the DMSO stock solution 10-fold into the pre-warmed FBS. For example, add 10 µL of 10 mM this compound in DMSO to 90 µL of pre-warmed FBS to get a 1 mM intermediate solution.
-
The proteins in the serum can act as carriers and help to keep the inhibitor in solution.
-
-
Step 3: Final Dilution in Experimental Medium
-
Pre-warm your final experimental medium (e.g., cell culture medium with 1% FBS) to 37°C.
-
Perform the final dilution of the intermediate serum-inhibitor solution into the pre-warmed experimental medium to achieve the desired final concentration of this compound.
-
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following table provides general guidelines for solvent use with hydrophobic small molecules.
| Solvent | Typical Stock Concentration | Maximum Recommended Final Concentration in Cell Culture | Notes |
| DMSO | 1-50 mM | < 0.5% | Anhydrous DMSO is recommended for stock solutions to prevent degradation and precipitation upon storage. |
| Ethanol | 1-20 mM | < 0.5% | Can be a useful alternative or co-solvent with DMSO. |
| Aqueous Buffers | Highly variable | N/A | Solubility is often very low and pH-dependent. Direct dissolution is generally not feasible for high concentrations. |
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Troubleshooting Workflow for this compound Precipitation
This diagram outlines a logical sequence of steps to troubleshoot and resolve precipitation issues with this compound.
Caption: A flowchart for systematically addressing this compound precipitation.
Diagram 2: Signaling Pathway of MsbA in Gram-Negative Bacteria
This diagram illustrates the role of MsbA in the lipopolysaccharide (LPS) transport pathway, the target of this compound.
Caption: The role of MsbA in the LPS transport pathway and its inhibition by this compound.
References
Technical Support Center: Troubleshooting MsbA Inhibitors
Introduction
This technical support center provides troubleshooting guidance for researchers working with inhibitors of the ATP-binding cassette (ABC) transporter MsbA. While the specific compound "MsbA-IN-2" was not identified in a literature search, this guide uses the well-characterized MsbA inhibitor G907 as a representative example to address common experimental challenges. The principles and troubleshooting strategies outlined here are broadly applicable to other small molecule inhibitors targeting MsbA.
MsbA is an essential lipid flippase in Gram-negative bacteria, responsible for transporting lipopolysaccharide (LPS) from the inner to the outer membrane.[1] Its inhibition is a promising strategy for the development of new antibiotics. However, as with any experimental system, achieving consistent and reproducible results with MsbA inhibitors can be challenging. This guide provides a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I seeing inconsistent IC50 values for my MsbA inhibitor?
Inconsistent IC50 values are a common issue and can arise from several factors. A systematic approach to troubleshooting is essential.
-
Inhibitor Solubility: Poor solubility of the inhibitor can lead to inaccurate concentrations in your assay.
-
Recommendation: Always prepare fresh stock solutions of the inhibitor in a suitable solvent (e.g., DMSO). Visually inspect the solution for any precipitation. Determine the aqueous solubility of your compound and ensure the final concentration in the assay buffer does not exceed this limit.[2]
-
-
Protein Quality and Concentration: The purity, activity, and concentration of your MsbA preparation are critical.
-
Recommendation: Run an SDS-PAGE and a Western blot to confirm the purity and identity of your purified MsbA. Always determine the protein concentration using a reliable method (e.g., BCA assay) immediately before setting up the assay. The ATPase activity of the purified MsbA should be consistent across batches.[3]
-
-
Assay Conditions: Variations in assay components, incubation times, or temperature can significantly impact results.
-
Detergent Effects: If you are working with purified MsbA, the choice and concentration of detergent can affect both protein stability and inhibitor binding.
Troubleshooting Decision Tree for Inconsistent IC50 Values
References
- 1. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing MsbA-IN-2 Potency in Assays
Welcome to the technical support center for MsbA-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the performance of this compound in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the potency and consistency of your results.
Troubleshooting Guide: Low Potency of this compound
Encountering lower-than-expected potency with this compound can be a common challenge. The following guide provides a systematic approach to identifying and addressing potential issues in your assay.
Issue: Observed IC50 for this compound is higher than expected.
| Potential Cause | Troubleshooting Steps | Rationale |
| Suboptimal Assay Conditions | 1. Optimize ATP Concentration: Determine the Km for ATP under your specific assay conditions and use an ATP concentration at or near the Km.[1] 2. Vary Detergent Type and Concentration: If using purified MsbA, test different detergents (e.g., DDM, UDM) and concentrations to ensure optimal protein stability and activity.[1] 3. Optimize pH and Buffer Components: Ensure the pH of your assay buffer is optimal for MsbA activity (typically around 7.5). Test for potential inhibitory effects of buffer components. | The apparent potency of an inhibitor can be highly dependent on the assay conditions. For competitive inhibitors, a high concentration of the substrate (ATP) will lead to a higher apparent IC50. The choice of detergent can significantly impact the conformation and activity of membrane proteins like MsbA. |
| Inadequate Lipid Environment | 1. Reconstitute MsbA into Proteoliposomes or Nanodiscs: If using detergent-solubilized MsbA, reconstituting the protein into a lipid bilayer can significantly enhance its activity and may improve inhibitor binding. 2. Vary Lipid Composition: Test different lipid compositions for your proteoliposomes. The presence of specific lipids, such as those mimicking the E. coli inner membrane, may be crucial for optimal MsbA function and inhibitor interaction.[2][3] | MsbA is a membrane protein, and its function is intrinsically linked to its lipid environment. The lipid bilayer can influence the conformational dynamics of the transporter, which in turn can affect inhibitor binding and potency.[3] |
| Low Basal Activity of MsbA | 1. Include a Substrate Activator: Add a known substrate of MsbA, such as Kdo2-lipid A, to stimulate the basal ATPase activity.[1] The half-maximal stimulation of ATPase activity by Kdo2-lipid A has been observed at 21 µM.[1] 2. Verify Protein Quality: Ensure the purified MsbA is active and properly folded. Run a quality control check of your protein preparation. | Some inhibitors may bind preferentially to a specific conformational state of the transporter, such as the substrate-bound state. Increasing the basal activity of MsbA can sometimes unmask the inhibitory effect of a compound. |
| This compound Stability or Solubility Issues | 1. Assess Compound Solubility: Determine the solubility of this compound in your assay buffer. Precipitated compound will not be available to interact with the target. 2. Check for Compound Degradation: Evaluate the stability of this compound under your assay conditions (e.g., temperature, light exposure). | Poor solubility or degradation of the inhibitor can lead to an underestimation of its true potency. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MsbA, and how do inhibitors like this compound work?
A1: MsbA is an essential ABC transporter in Gram-negative bacteria that flips lipopolysaccharide (LPS) and phospholipids from the inner to the outer leaflet of the inner membrane, a process powered by ATP hydrolysis.[4][5] Inhibitors of MsbA can act through various mechanisms. Some, like G907, are allosteric inhibitors that trap the transporter in an inward-facing conformation and uncouple the nucleotide-binding domains.[6] Others may compete with the substrate or ATP, or bind to other sites to prevent the conformational changes necessary for transport. The exact mechanism of this compound would need to be determined experimentally.
Q2: What are the key differences between measuring IC50 and EC50 for an MsbA inhibitor?
A2:
-
IC50 (Half-maximal inhibitory concentration): This is a measure of the potency of an inhibitor in a biochemical assay, such as an ATPase activity assay. It represents the concentration of the inhibitor required to reduce the enzymatic activity of MsbA by 50%.[7][8]
-
EC50 (Half-maximal effective concentration): This is a measure of the potency of an inhibitor in a cell-based assay. It represents the concentration of the inhibitor that gives half-maximal response, for example, in reversing multidrug resistance or causing bacterial cell death.
Q3: How does the presence of a substrate like Kdo2-lipid A affect the measured potency of this compound?
A3: The presence of a substrate like Kdo2-lipid A can significantly stimulate the ATPase activity of MsbA.[1] This can affect the apparent potency of an inhibitor in several ways. If the inhibitor is competitive with the substrate, a higher concentration of the substrate will increase the apparent IC50. Conversely, if the inhibitor binds preferentially to the substrate-bound state of the enzyme, the presence of the substrate may enhance the inhibitor's apparent potency.
Q4: Should I use purified MsbA in detergent or reconstituted MsbA in proteoliposomes for my assays?
A4: While assays with detergent-solubilized MsbA are often simpler to set up, reconstituting MsbA into proteoliposomes or nanodiscs is highly recommended. The lipid bilayer provides a more native-like environment for the transporter, which can be critical for its proper folding, activity, and interaction with inhibitors.[3] The ATPase activity of MsbA has been shown to be modulated by the properties of the lipid bilayer.[3]
Experimental Protocols
Protocol 1: MsbA ATPase Activity Assay (Colorimetric)
This protocol is for measuring the ATPase activity of purified and reconstituted MsbA by quantifying the release of inorganic phosphate (Pi) using a malachite green-based reagent.
Materials:
-
Purified MsbA reconstituted in proteoliposomes
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2
-
ATP solution (100 mM)
-
This compound stock solution in DMSO
-
Kdo2-lipid A (optional, as an activator)
-
Malachite Green Reagent
-
Phosphate standard solution
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add a fixed amount of MsbA proteoliposomes to each well.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
(Optional) Add Kdo2-lipid A to a final concentration that gives sub-maximal stimulation of ATPase activity.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration equal to the Km of MsbA.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range of phosphate production.
-
Stop the reaction by adding the malachite green reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) after color development.
-
Generate a phosphate standard curve to convert absorbance values to the amount of Pi produced.
-
Plot the percentage of inhibition versus the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Lipid Flippase Assay using NBD-labeled Lipids
This assay measures the ability of MsbA to transport a fluorescently labeled lipid analogue across a lipid bilayer.
Materials:
-
MsbA reconstituted in proteoliposomes
-
Flippase Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2
-
NBD-labeled phospholipid (e.g., NBD-PE)
-
ATP solution and an ATP regenerating system (creatine kinase and phosphocreatine)
-
Sodium dithionite (a quenching agent)
Procedure:
-
Label the outer leaflet of the MsbA proteoliposomes with the NBD-labeled lipid.
-
Divide the labeled proteoliposomes into two sets of reactions: one with ATP and the ATP regenerating system, and one without (control). Incubate with different concentrations of this compound.
-
Incubate both sets of reactions at 37°C for a specific time (e.g., 20 minutes).
-
Add sodium dithionite to quench the fluorescence of the NBD-lipids remaining in the outer leaflet.
-
Measure the remaining fluorescence, which corresponds to the NBD-lipids that have been flipped to the inner leaflet and are protected from quenching.
-
The difference in fluorescence between the ATP-containing and control reactions represents the ATP-dependent flippase activity of MsbA.
-
Calculate the percentage of inhibition of flippase activity at different concentrations of this compound to determine its IC50.
Visualization of Key Concepts
MsbA Transport Cycle and Inhibition
Caption: The MsbA transport cycle and potential points of inhibition for this compound.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic for Low Potency
Caption: A decision tree to troubleshoot low potency of an MsbA inhibitor.
References
- 1. ATPase activity of the MsbA lipid flippase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of lipid composition on membrane activity of antimicrobial phenylene ethynylene oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic activity of MsbA reconstituted in nanodisc particles is modulated by remote interactions with the bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 6. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. The IC(50) concept revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding common pitfalls in MsbA-IN-2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with the MsbA inhibitor, MsbA-IN-2. The information is tailored for researchers, scientists, and drug development professionals working on this essential ATP-binding cassette (ABC) transporter.
I. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during key experiments involving MsbA and this compound.
ATPase Assays
Question: My ATPase assay shows inconsistent or no inhibition with this compound. What are the possible causes and solutions?
Answer: Inconsistent or absent inhibition in ATPase assays can stem from several factors related to the protein, the inhibitor, or the assay conditions.
-
Protein Aggregation or Instability: MsbA is a membrane protein and is prone to aggregation if not handled correctly. Ensure the purified MsbA is stable and properly reconstituted in a suitable detergent or lipid environment.[1][2][3] Using MsbA reconstituted in nanodiscs or liposomes can significantly enhance its stability and activity compared to detergent-solubilized protein.[1]
-
Inhibitor Solubility and Stability: this compound may have limited solubility in aqueous assay buffers. Prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1-2%). It is also crucial to consider the stability of the inhibitor under assay conditions (e.g., temperature, pH).
-
Assay Conditions:
-
ATP Concentration: The concentration of ATP can influence the apparent inhibitory activity. For competitive inhibitors, a higher ATP concentration will lead to a higher IC50 value. It is recommended to run assays at an ATP concentration close to the Km of MsbA for ATP (reported to be in the range of 379 µM to 878 µM) to accurately determine inhibitor potency.[4]
-
Detergent Effects: The choice and concentration of detergent used to solubilize MsbA can impact its activity and interaction with inhibitors.[3] It is advisable to screen different detergents or use a detergent-free system like nanodiscs.
-
Phosphate Detection Method: The method used to detect inorganic phosphate (Pi) can be a source of interference. Ensure that this compound or the solvent used does not interfere with the detection reagent (e.g., Malachite Green). Running appropriate controls is essential.
-
Question: I am observing stimulation of ATPase activity with my inhibitor, which is unexpected. Why might this be happening?
Answer: Stimulation of ATPase activity by an inhibitor is a known phenomenon for some ABC transporters, including MsbA. Certain inhibitors, like TBT1, have been shown to uncouple ATP hydrolysis from substrate transport, leading to an apparent increase in ATPase rate.[5][6] This occurs because the inhibitor traps the transporter in a conformation that facilitates ATP hydrolysis but is non-productive for transport. If you observe this effect with this compound, it may indicate a similar mechanism of action. Further experiments, such as in-vitro transport assays, would be necessary to confirm this hypothesis.
Thermal Shift Assays (TSA) / Differential Scanning Fluorimetry (DSF)
Question: I am not observing a significant thermal shift (ΔTm) upon addition of this compound. Does this mean my compound is not binding?
Answer: Not necessarily. While a significant ΔTm is a good indicator of ligand binding and protein stabilization, the absence of a shift does not definitively rule out binding.[7]
-
Assay Sensitivity and Buffer Conditions: The magnitude of the thermal shift can be highly dependent on the buffer conditions (pH, salt concentration, additives).[7][8][9] It is recommended to perform buffer optimization screens to find conditions that yield a stable baseline and a measurable shift upon ligand binding.
-
Mechanism of Inhibition: Some inhibitors may bind to the protein without causing a significant change in its global thermal stability. The binding could be enthalpically driven with minimal entropic contribution, resulting in a small or no ΔTm.
-
Dye Interference: The fluorescent dye used in the assay (e.g., SYPRO Orange) can sometimes interact with the test compound, leading to artifacts.[10][11] Running controls with the dye and inhibitor in the absence of the protein is crucial to identify any such interference.
Question: My thermal shift assay results are not reproducible. What can I do to improve consistency?
Answer: Poor reproducibility in TSA experiments often points to issues with sample preparation and experimental setup.
-
Protein Quality and Concentration: Ensure that the MsbA preparation is of high purity and concentration is accurately determined. Protein aggregation can lead to noisy and variable melt curves.
-
Pipetting Accuracy: In a 96- or 384-well format, small variations in pipetting volumes of protein, dye, or inhibitor can lead to significant differences in the results.[10]
-
Plate Sealing: Inadequate sealing of the PCR plate can lead to evaporation at higher temperatures, concentrating the sample and affecting the melting temperature.[10]
In-Vitro Transport Assays
Question: My in-vitro transport assay using proteoliposomes shows high background (ATP-independent) transport. How can I reduce this?
Answer: High background transport in liposome-based assays can be a significant challenge.
-
Liposome Integrity: Ensure that the proteoliposomes are properly formed and are not leaky. This can be checked by encapsulating a fluorescent dye and monitoring its release over time.
-
Substrate Properties: The physicochemical properties of the substrate being transported can influence its passive diffusion across the lipid bilayer. If the substrate is highly lipophilic, some level of passive transport is expected.
-
Reconstitution Efficiency: Inefficient or improper reconstitution of MsbA into the liposomes can lead to a mixed population of vesicles, some with and some without functional transporters, contributing to variability.
Question: I am not observing any ATP-dependent transport of my substrate. What could be the issue?
Answer: A lack of ATP-dependent transport can be due to several factors.
-
MsbA Orientation: For transport into the liposome to be measured, MsbA must be reconstituted in the correct "inside-out" orientation. The ATP binding sites should be accessible on the outside of the vesicle.
-
ATP Regeneration System: The hydrolysis of ATP can lead to product inhibition by ADP. Including an ATP regeneration system (e.g., creatine kinase and phosphocreatine) can help maintain a constant ATP level and drive transport.[12]
-
Substrate Specificity: Confirm that the substrate you are using is a known substrate for MsbA. MsbA is the primary transporter for lipid A.[13][14]
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MsbA?
MsbA is an ABC transporter that functions as a homodimer. It utilizes the energy from ATP hydrolysis to flip its substrate, lipid A (a component of lipopolysaccharide), from the inner leaflet to the outer leaflet of the cytoplasmic membrane in Gram-negative bacteria.[1][13][14][15] This process is essential for the biogenesis of the outer membrane.[15]
Q2: How do inhibitors like this compound typically work?
While specific data for this compound is not publicly available, inhibitors of MsbA have been shown to act through different mechanisms. For example, the inhibitor G907 traps MsbA in an inward-facing conformation, preventing the conformational changes necessary for ATP hydrolysis and substrate transport.[16] In contrast, the inhibitor TBT1 also blocks transport but stimulates ATPase activity by uncoupling it from the transport cycle.[5][6] Therefore, this compound could potentially act by stabilizing a specific conformational state of the transporter or by disrupting the coupling between ATP hydrolysis and substrate translocation.
Q3: What are the critical quality control steps for purified MsbA?
-
Purity: Assessed by SDS-PAGE and Coomassie staining or Western blotting. The protein should be >95% pure.
-
Monodispersity: Analyzed by size-exclusion chromatography (SEC) to ensure the protein is not aggregated.
-
Activity: The basal ATPase activity of the purified and reconstituted MsbA should be measured to confirm it is functional. This activity is typically stimulated by the presence of its substrate, lipid A.[4]
Q4: What are the recommended starting concentrations for this compound in these assays?
Without prior knowledge of the inhibitor's potency, a good starting point is to test a wide range of concentrations, for example, from low nanomolar to high micromolar, using a serial dilution. This will help in determining the IC50 or EC50 of the compound.
Q5: Are there known off-target effects for MsbA inhibitors?
The potential for off-target effects is a concern for any small molecule inhibitor. It is crucial to test this compound against other related ABC transporters and a panel of unrelated targets to assess its specificity. Cellular assays should also be conducted to evaluate for general cytotoxicity that is independent of MsbA inhibition.
III. Data Presentation
Table 1: Troubleshooting Summary for this compound ATPase Assays
| Problem | Potential Cause | Recommended Solution |
| No or low inhibition | Protein instability/aggregation | Use freshly purified MsbA; consider reconstitution in nanodiscs. |
| Inhibitor precipitation | Check inhibitor solubility in assay buffer; adjust final solvent concentration. | |
| High ATP concentration | Use ATP concentration at or near the Km of MsbA. | |
| High variability | Inconsistent protein activity | Ensure consistent protein preparation and storage. |
| Pipetting errors | Use calibrated pipettes and careful technique. | |
| Stimulation of activity | Uncoupling of hydrolysis and transport | Perform in-vitro transport assays to confirm. |
Table 2: Key Parameters for MsbA ATPase Assay
| Parameter | Recommended Value/Condition | Reference |
| MsbA Concentration | ~1-10 µg/mL | [17] |
| Buffer | 50 mM HEPES, pH 7.5 | [1][17] |
| MgCl₂ Concentration | 10 mM | [17] |
| ATP Concentration | 2 mM (or near Km) | [1][17] |
| Incubation Temperature | 37 °C | [1][17] |
| Incubation Time | 30 minutes (or as determined by linear range) | [1] |
IV. Experimental Protocols
Protocol 1: MsbA ATPase Activity Assay
This protocol is adapted from established methods for measuring the ATPase activity of MsbA.[1][13][17]
Materials:
-
Purified and reconstituted MsbA (in detergent or nanodiscs)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
ATP solution (100 mM stock)
-
This compound stock solution (in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
Procedure:
-
Prepare a reaction mix containing assay buffer and MsbA to a final concentration of approximately 1 µg per reaction.
-
Add this compound to the desired final concentrations. Include a vehicle control (DMSO). Pre-incubate for 15 minutes on ice.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the plate at 37°C for 30 minutes. Ensure the reaction is in the linear range.
-
Stop the reaction by adding SDS to a final concentration of 1%.
-
Add the phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of ATP hydrolyzed.
Protocol 2: Thermal Shift Assay (TSA)
This protocol provides a general method for performing a thermal shift assay to assess the binding of this compound to MsbA.[10][11][18]
Materials:
-
Purified MsbA
-
TSA Buffer: 25 mM Tris-HCl, pH 8.0, 500 mM NaCl (Note: buffer optimization is recommended)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound stock solution (in DMSO)
-
qPCR plate and sealing film
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing TSA buffer, MsbA (final concentration ~2 µM), and SYPRO Orange dye (final dilution 1:1000).
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add this compound to the wells at various final concentrations. Include a vehicle control (DMSO).
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
Analyze the data to determine the melting temperature (Tm) for each condition. The Tm is the inflection point of the sigmoidal melting curve.
V. Mandatory Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Troubleshooting logic for ATPase assay inhibition issues.
Caption: Simplified signaling pathway of MsbA-mediated Lipid A transport.
References
- 1. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ATPase activity of the MsbA lipid flippase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of protein samples for NMR using thermal shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. eubopen.org [eubopen.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. The reconstituted Escherichia coli MsbA protein displays lipid flippase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacterial outer membrane - Wikipedia [en.wikipedia.org]
- 16. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. repository.lsu.edu [repository.lsu.edu]
- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]
Validation & Comparative
In Vivo Validation of MsbA Inhibitors: A Comparative Analysis of MsbA-IN-2 and Ciprofloxacin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antibacterial activity of the novel MsbA inhibitor, MsbA-IN-2, against Acinetobacter baumannii. The performance of this compound is benchmarked against the established fluoroquinolone antibiotic, ciprofloxacin, with supporting experimental data from murine infection models.
This guide summarizes key in vivo efficacy data, details the experimental methodologies employed, and presents a visual representation of the experimental workflow to aid in the critical evaluation of this promising new class of antibacterial agents. The data presented for this compound is based on studies of cerastecin D, a potent MsbA inhibitor, in murine septicemia and lung infection models.[1][2][3]
Comparative In Vivo Efficacy
The in vivo antibacterial activity of this compound (data from cerastecin D) and ciprofloxacin against Acinetobacter baumannii was evaluated in murine infection models. The following table summarizes the key findings.
| Compound | Animal Model | Bacterial Strain | Efficacy Endpoint | Results |
| This compound (as cerastecin D) | Murine septicemia and lung infection models | Acinetobacter baumannii | Efficacy demonstrated | Showed efficacy against A. baumannii in both models.[1][2][3] |
| Ciprofloxacin | Neutropenic murine lung infection model | Acinetobacter baumannii | 1-log10 CFU reduction from baseline | Achieved a 1-log10 CFU reduction from baseline.[4] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Murine Septicemia and Lung Infection Model for this compound (Cerastecin D)
A study evaluating cerastecin D, a representative MsbA inhibitor, utilized murine septicemia and lung infection models to determine its in vivo efficacy against Acinetobacter baumannii.[1][2][3] While specific dosages and treatment regimens were not detailed in the abstracts, the compound demonstrated a pharmacokinetic profile sufficient to achieve efficacy.[1][2]
Neutropenic Murine Lung Infection Model for Ciprofloxacin
In this model, neutropenic mice were infected with Acinetobacter baumannii to assess the efficacy of ciprofloxacin.[4]
-
Animal Model: Neutropenic mice were used to minimize the influence of the host immune system on bacterial clearance.
-
Infection: Mice were infected via the intranasal route to establish a lung infection.
-
Treatment: Ciprofloxacin was administered to the infected mice.
-
Endpoint: The primary efficacy endpoint was the reduction in bacterial colony-forming units (CFU) in the lungs compared to the baseline at the start of therapy. A 1-log10 CFU reduction was a key measure of antibacterial effect.[4]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for validating the in vivo antibacterial activity of a test compound.
References
- 1. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cerastecins inhibit membrane lipooligosaccharide transport in drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Comparative Analysis of MsbA Ligand Binding Sites: A Guide for Researchers
A comparative guide for researchers, scientists, and drug development professionals on the binding sites of the ABC transporter MsbA, with a focus on its natural substrate and various inhibitors.
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) and its precursor, lipid A, from the inner to the outer leaflet of the inner membrane.[1][2][3] This function is critical for the biogenesis of the outer membrane, making MsbA an attractive target for the development of novel antibiotics. Understanding the distinct binding sites for its endogenous substrate and various synthetic inhibitors is paramount for structure-based drug design and the development of effective therapeutic agents.
Initial searches for a specific compound, "MsbA-IN-2," did not yield publicly available information. Therefore, this guide provides a comparative analysis of the well-characterized ligand binding sites on MsbA, focusing on its natural substrate, Lipid A/LPS, and several classes of inhibitors with available structural and functional data.
Diverse Ligand Binding Pockets on MsbA
Structural and functional studies have revealed that MsbA possesses multiple distinct binding sites that accommodate its large, amphipathic substrate as well as smaller inhibitory molecules. These sites are primarily located within the transmembrane domains (TMDs) of this homodimeric transporter.
The Substrate-Binding Sites for Lipopolysaccharide (LPS)
MsbA has at least two distinct binding sites for its natural substrate, LPS, which facilitates its translocation across the inner membrane.
-
The Interior Binding Site: Located within the central cavity of the MsbA homodimer, this site is responsible for capturing LPS from the inner leaflet of the membrane.[4][5] This deep pocket involves extensive interactions with both the lipid A and core oligosaccharide moieties of LPS.[3]
-
The Exterior Binding Site: A second, membrane-facing binding site has been identified on the outer surface of the transporter.[4][5] It is hypothesized that this site may play a role in the release of LPS into the periplasmic leaflet or in coordinating the transport cycle.[2]
Inhibitor Binding Sites
Different classes of small-molecule inhibitors target distinct pockets within the TMDs of MsbA, leading to varied mechanisms of action.
-
Quinoline-Based Inhibitors (e.g., G907): These inhibitors, such as G907, bind to a conserved transmembrane pocket, wedging between the TMDs.[6][7] This binding event traps MsbA in an inward-facing conformation, preventing the conformational changes necessary for ATP hydrolysis and substrate transport.[6][7] The binding of G907 also allosterically uncouples the nucleotide-binding domains (NBDs).[6]
-
Tetrahydrobenzothiophene-Based Inhibitors (e.g., TBT1): In contrast to the quinolines, TBT1 occupies the central substrate-binding site, mimicking the binding of LPS.[8][9] This competitive inhibition leads to a collapsed inward-facing state and disrupts the communication between the TMDs and NBDs, paradoxically resulting in a higher basal ATPase activity while inhibiting substrate transport.[8][9]
-
Other Allosteric Inhibitors (e.g., G247): The inhibitor G247 binds to a site adjacent to the TBT1 pocket within the TMDs.[8] Its binding induces a wide inward-open conformation of MsbA, symmetrically displacing the NBDs and inhibiting the catalytic cycle.[8]
Quantitative Comparison of Ligand Interactions with MsbA
The following table summarizes key quantitative data from various studies on the interaction of different ligands with MsbA. This data provides a basis for comparing the binding affinities and functional effects of these molecules.
| Ligand | Ligand Type | Binding Site | Binding Affinity (Kd) | IC50 | Effect on ATPase Activity | Reference(s) |
| Lipid A | Substrate | Interior & Exterior | 5.46 µM | - | Stimulation | [10] |
| Kdo2-Lipid A | Substrate | Interior & Exterior | - | - | Stimulation (Half-maximal at 21 µM) | [4] |
| Daunorubicin | Drug Substrate | Distinct from Lipid A site | 0.35 - 10 µM | - | - | [10][11] |
| G907 | Inhibitor (Quinoline) | Transmembrane Pocket | - | 5x in vitro IC50 = 100 nM | Inhibition | [12] |
| TBT1 | Inhibitor (Tetrahydrobenzothiophene) | Substrate Binding Site | - | - | Stimulation | [8][9] |
| G247 | Inhibitor | Transmembrane Pocket (adjacent to TBT1 site) | - | - | Inhibition | [8] |
| ATP | Co-factor | Nucleotide Binding Domain | Km = 379 - 878 µM | - | Required for activity | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summaries of common assays used to characterize the interaction of ligands with MsbA.
ATPase Activity Assay
The function of MsbA is intrinsically linked to its ability to hydrolyze ATP. Therefore, measuring the effect of a compound on MsbA's ATPase activity is a primary method to assess its potential as a substrate or inhibitor.
1. Coupled Enzyme Assay:
-
Principle: This is a continuous spectrophotometric assay that couples the hydrolysis of ATP to the oxidation of NADH. The decrease in NADH absorbance at 340 nm is proportional to the rate of ATP hydrolysis.
-
Reaction Mixture:
-
Purified MsbA (e.g., ~1 µg)
-
LE buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
10 mM ATP
-
12 mM MgCl2
-
6 mM phosphoenolpyruvate
-
1 mM NADH
-
10 units of lactate dehydrogenase
-
10 units of pyruvate kinase
-
-
Procedure:
-
Combine all reaction components except MsbA in a microplate well.
-
Initiate the reaction by adding MsbA.
-
Monitor the decrease in absorbance at 340 nm over time at 37 °C using a microplate reader.
-
Vanadate (200 µM) can be used as a control to inhibit MsbA's ATPase activity.[8]
-
2. Colorimetric Assay for Inorganic Phosphate (Pi) Release:
-
Principle: This is an endpoint assay that measures the amount of inorganic phosphate released from ATP hydrolysis.
-
Reaction Mixture:
-
Purified MsbA (e.g., 1-10 µg/ml) in detergent (e.g., 0.1% DDM) or reconstituted in proteoliposomes.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM dithiothreitol).
-
2 mM ATP.
-
-
Procedure:
-
Pre-incubate MsbA with lipids or inhibitors on ice if necessary.
-
Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution like 12% (w/v) SDS.
-
Add a colorimetric reagent (e.g., containing ammonium molybdate and ascorbic acid) to develop a colored product with the released phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 850 nm) and determine the phosphate concentration using a standard curve.[3]
-
Lipid Flippase Activity Assay
This assay directly measures the transport function of MsbA.
-
Principle: This assay often uses a fluorescently labeled lipid analog (e.g., NBD-PE) that is incorporated into proteoliposomes containing reconstituted MsbA. The transport of the labeled lipid from the outer to the inner leaflet is monitored by its inaccessibility to a membrane-impermeant quenching agent (e.g., dithionite).
-
Procedure:
-
Reconstitute purified MsbA into liposomes containing a fluorescently labeled phospholipid.
-
Incubate the proteoliposomes with and without ATP and a regenerating system.
-
Add a quenching agent to quench the fluorescence of the labeled lipids in the outer leaflet.
-
Measure the remaining fluorescence, which corresponds to the amount of lipid flipped to the inner leaflet.
-
The difference in fluorescence between samples with and without ATP indicates the ATP-dependent flippase activity of MsbA.
-
Visualizing MsbA Binding Sites and Experimental Workflow
MsbA Ligand Binding Sites
Caption: Overview of ligand binding sites on the MsbA transporter.
Experimental Workflow for ATPase Activity Assay
Caption: Workflow for a colorimetric ATPase activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. "ATPase activity of the MsbA lipid flippase of Escherichia coli" by William T. Doerrler and Christian R.H. Raetz [repository.lsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ttuhsc.edu [ttuhsc.edu]
- 8. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Energetics of lipid transport by the ABC transporter MsbA is lipid dependent - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of MsbA-IN-2 activity in different bacterial species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of various inhibitors targeting MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. MsbA plays a crucial role in the transport of lipopolysaccharide (LPS) to the outer membrane, making it a prime target for the development of novel antibiotics. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways and experimental workflows.
Note: The initial search for "MsbA-IN-2" did not yield any specific compounds with this identifier. Therefore, this guide focuses on other well-characterized MsbA inhibitors.
MsbA-Mediated Lipopolysaccharide Transport Pathway
MsbA is a homodimeric ABC transporter embedded in the inner membrane of Gram-negative bacteria. It utilizes the energy from ATP hydrolysis to flip lipid A-core, the lipid component of LPS, from the inner leaflet to the outer leaflet of the inner membrane. This is a critical step in the biogenesis of the outer membrane.
Confirming the On-Target Effect of MsbA Inhibitors Using Knockout Strains: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a novel inhibitor is a critical step in preclinical development. This guide provides a comparative overview of experimental data and methodologies for confirming the on-target effects of quinoline-based MsbA inhibitors, using knockout and conditional expression strains of Escherichia coli.
The ATP-binding cassette (ABC) transporter MsbA is essential for the viability of most Gram-negative bacteria, where it facilitates the transport of lipopolysaccharide (LPS) from the inner to the outer membrane. Its critical role makes it an attractive target for the development of new antibiotics. This guide focuses on a series of quinoline-based inhibitors, exemplified by compounds such as G592, G913, and G332, and details how genetic approaches can be used to unequivocally demonstrate that their antibacterial activity is a direct result of MsbA inhibition.
Quantitative Comparison of Inhibitor Activity
A powerful method to validate the on-target activity of an inhibitor is to compare its effect on cells that are dependent on a susceptible target with cells that either lack the target or express a non-susceptible version. The following tables summarize the minimum inhibitory concentrations (MICs) of several quinoline-based MsbA inhibitors against E. coli strains engineered to express either the susceptible E. coli MsbA or a non-susceptible homolog from Acinetobacter baumannii.
Table 1: On-Target Activity of MsbA Inhibitors in Engineered E. coli Strains
| Compound | MIC (µg/mL) in E. coli expressing E. coli MsbA | MIC (µg/mL) in E. coli expressing A. baumannii MsbA |
| G592 | 20 ± 0 | >41 |
| G913 | 0.94 ± 0.41 | >45 |
| G332 | 0.27 ± 0.10 | 32 ± 23 |
| Ciprofloxacin (Control) | 0.006 ± 0 | 0.012 ± 0 |
| Polymyxin B (Control) | 0.11 ± 0.038 | 0.16 ± 0.080 |
Data is presented for E. coli MG1655 msbA-cKO lptD(imp4213) carrying a plasmid expressing either E. coli MsbA or A. baumannii MsbA.[1]
The data clearly demonstrates that G592 and G913 potently inhibit the growth of E. coli dependent on its native MsbA, but have no significant effect on cells expressing the A. baumannii homolog, confirming that the antibacterial action is mediated through the inhibition of MsbA.[1] G332 also shows a strong preference for the E. coli target.[1] In contrast, control antibiotics with different mechanisms of action, such as ciprofloxacin and polymyxin B, show comparable activity against both strains.[1]
Further evidence for on-target activity can be obtained by modulating the expression level of the target protein. A decrease in the inhibitor's potency (an increase in the effective concentration, EC₅₀) with increased target expression is a strong indicator of a specific inhibitor-target interaction.
Table 2: Effect of MsbA Expression Level on Inhibitor Potency
| Compound | EC₅₀ (µg/mL) at Wild-Type MsbA Expression | EC₅₀ (µg/mL) at High MsbA Expression |
| G592 | 0.22 | 0.69 |
| G913 | 0.08 | 0.28 |
| G332 | 0.04 | 0.12 |
EC₅₀ values were determined in an E. coli CFT073 strain with a compromised outer membrane (lptD(imp4213)) to increase compound permeability. High expression was induced from a pBAD24 vector.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of on-target validation studies. Below are summaries of key experimental protocols.
Construction of an MsbA Conditional Knockout Strain
A conditional knockout (cKO) strain is invaluable for studying essential genes like msbA. In the described E. coli strain, the native msbA gene is deleted from the chromosome, and a copy of the gene is placed under the control of an arabinose-inducible promoter (PBAD) integrated at a different chromosomal locus.[1]
-
Vector Construction: The msbA gene is cloned into an integration vector under the control of the PBAD promoter.
-
Genomic Integration: The arabinose-inducible msbA construct is integrated into a specific attachment site on the E. coli chromosome.
-
Endogenous Gene Deletion: The native msbA gene is replaced with a selectable marker (e.g., a kanamycin resistance cassette) using homologous recombination techniques like lambda-red recombineering.
-
Strain Verification: The correct genetic modification is confirmed by PCR and sequencing.
This cKO strain can be grown in the presence of arabinose to maintain MsbA expression and cell viability. Removal of arabinose leads to the depletion of MsbA, resulting in a phenotype that can be compared to the effects of a chemical inhibitor.[1]
MsbA ATPase Activity Assay
The function of MsbA as an ABC transporter is coupled to ATP hydrolysis. Measuring the effect of an inhibitor on the ATPase activity of purified MsbA is a primary biochemical assay.
-
Protein Purification: MsbA is overexpressed in E. coli and purified from the cell membrane using affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography. The protein is typically reconstituted into a membrane-like environment such as nanodiscs or amphipols.
-
Assay Reaction: The purified MsbA is incubated with ATP in a suitable buffer. The rate of ATP hydrolysis is measured by detecting the production of inorganic phosphate (Pi) or ADP. A common method is a coupled-enzyme assay where the regeneration of ATP from ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of the test compound to determine the half-maximal inhibitory concentration (IC₅₀).
Bacterial Cell Viability (MTT) Assay
To assess the impact of MsbA inhibition on bacterial survival, a cell viability assay is performed. The MTT assay is a colorimetric method that measures the metabolic activity of cells.
-
Cell Culture: Bacterial cells (e.g., wild-type and msbA knockout or conditional expression strains) are grown to the mid-logarithmic phase.
-
Inhibitor Treatment: The cells are incubated with various concentrations of the MsbA inhibitor in a 96-well plate for a defined period.
-
MTT Addition: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is added to each well.
-
Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., SDS-HCl or DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a plate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the experimental logic and molecular mechanisms.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a series of quinoline-based inhibitors of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. MsbA's critical role in lipopolysaccharide (LPS) transport to the outer membrane makes it a promising target for the development of novel antibiotics.[1][2] The compounds discussed herein, often referred to as "G compounds," represent a significant class of MsbA inhibitors that function by blocking both ATP hydrolysis and LPS transport.[1]
Inhibitory Profile and Structure-Activity Relationship
The quinoline scaffold has been the basis for the development of potent MsbA inhibitors. These compounds generally act by binding to a transmembrane pocket of MsbA, trapping it in an inward-facing conformation.[3][4] This action allosterically uncouples the nucleotide-binding domains (NBDs), thereby inhibiting the ATPase activity necessary for the transport cycle.[3]
The following table summarizes the inhibitory activities of representative quinoline-based MsbA inhibitors against Escherichia coli MsbA.
| Compound ID | Modification | ATPase Inhibition IC50 (nM) | Antibacterial MIC (μg/mL) |
| G592 | Initial Hit | - | - |
| G247 | Optimized Analog | 5 | - |
| G907 | Optimized Analog | 18 | - |
| G332 | Optimized Analog | - | 1-2 (against MDR E. coli) |
Data sourced from available literature. MIC values for G332 were shown to be potent against multidrug-resistant strains of E. coli, K. pneumoniae, and E. cloacae.[2]
Mechanism of Action: The "G Compound" Pathway
The inhibitory mechanism of the quinoline-based "G compounds" involves trapping the MsbA transporter in a specific conformational state. By binding within the transmembrane domains, these inhibitors prevent the conformational changes required for ATP hydrolysis and subsequent substrate transport. This leads to the accumulation of LPS in the inner membrane, which is ultimately toxic to the bacterial cell.[5]
Experimental Protocols
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by MsbA, which is an indicator of its transport activity. The inhibition of this activity is a key characteristic of the quinoline-based compounds.
Detailed Methodology:
-
MsbA Preparation: Purified MsbA is reconstituted into proteoliposomes or nanodiscs to mimic a native membrane environment.[6]
-
Reaction Mixture: A typical 50 µL reaction contains 50 mM HEPES (pH 7.5), 100 mM NaCl, 10% glycerol, 4 mM MgCl₂, and the reconstituted MsbA.[6]
-
Inhibitor Addition: The quinoline compound, at varying concentrations, is added to the reaction mixture and pre-incubated with MsbA.
-
Initiation and Incubation: The reaction is initiated by adding ATP (typically 2 mM) and incubated at 37°C for a defined period (e.g., 30 minutes).[6]
-
Quenching: The reaction is stopped by adding a solution of 12% (w/v) SDS.[6]
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is determined colorimetrically. This is achieved by adding a solution of ammonium molybdate and ascorbic acid in HCl, followed by a solution of sodium citrate, sodium metaarsenite, and acetic acid.[6]
-
Measurement: The absorbance of the resulting complex is measured at 850 nm.[6]
-
Data Analysis: A standard curve using known phosphate concentrations is used to quantify the released phosphate. IC50 values are calculated by fitting the dose-response data to a suitable inhibition model.[2]
Lipopolysaccharide (LPS) Transport (Flippase) Assay
This assay directly measures the ability of MsbA to transport LPS or a fluorescently labeled lipid analog across a membrane bilayer.
Detailed Methodology:
-
Proteoliposome Preparation: MsbA is reconstituted into proteoliposomes made from E. coli polar lipids.
-
Fluorescent Substrate: A fluorescently labeled phospholipid, such as NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), is incorporated into the outer leaflet of the proteoliposomes.[7]
-
Inhibitor Addition: The quinoline inhibitor is added to the proteoliposome suspension.
-
Initiation of Transport: The transport reaction is initiated by the addition of ATP and an ATP-regenerating system (e.g., creatine kinase and phosphocreatine).[7]
-
Quenching of Outer Leaflet Fluorescence: After incubation, sodium dithionite is added to the exterior of the proteoliposomes. Dithionite is a membrane-impermeant reducing agent that quenches the fluorescence of any NBD-PE remaining in the outer leaflet.[7]
-
Fluorescence Measurement: The remaining fluorescence, which corresponds to the NBD-PE that has been "flipped" by MsbA to the inner leaflet and is protected from the dithionite, is measured.[7]
-
Data Analysis: The amount of transported lipid is quantified by comparing the fluorescence in the presence and absence of ATP and the inhibitor.
The LPS Transport Pathway
MsbA is the first crucial step in the transport of LPS from its site of synthesis in the cytoplasm to the outer membrane of Gram-negative bacteria. Inhibition of MsbA disrupts this entire pathway, leading to bacterial cell death.
References
- 1. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
Independent Verification of MsbA-IN-2's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MsbA inhibitor, MsbA-IN-2, with other known MsbA inhibitors. The information presented is supported by experimental data from publicly available research to aid in the independent verification of its mode of action.
Introduction to MsbA and its Inhibition
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane. This function is critical for the integrity of the bacterial outer membrane, making MsbA an attractive target for the development of novel antibiotics. Inhibition of MsbA disrupts LPS transport, leading to the accumulation of LPS in the inner membrane, ultimately causing cell death. The primary mechanism of action for most MsbA inhibitors is the interference with its ATPase activity, which powers the transport cycle.
Comparative Analysis of MsbA Inhibitors
This section provides a quantitative comparison of this compound with other well-characterized MsbA inhibitors. The primary metric for comparison is the half-maximal inhibitory concentration (IC50) against E. coli MsbA, which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Comparison of IC50 Values for MsbA Inhibitors
| Compound | Target Organism | IC50 / EC50 | Reference(s) |
| This compound | E. coli | 2 nM | [1][2][3][4][5][6] |
| G907 | E. coli | 18 nM | |
| G332 | E. coli | 2.8 nM | |
| G913 | E. coli | 3.8 nM | |
| G592 | E. coli | 150 nM | |
| TBT1 | Acinetobacter baumannii | 13 µM (EC50 for ATPase stimulation) |
Note: A lower IC50 value indicates a higher potency of the inhibitor. TBT1 is a notable exception as it stimulates the ATPase activity of MsbA.
Experimental Protocols for Mode of Action Verification
To independently verify the mode of action of this compound and compare it with other inhibitors, two key in vitro assays are recommended: an ATPase activity assay and a transport inhibition assay.
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified MsbA in the presence and absence of an inhibitor. A reduction in the rate of ATP hydrolysis indicates inhibition of the enzyme's activity.
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 0.05% (w/v) n-dodecyl-β-D-maltoside (DDM).
-
Enzyme Solution: Purified E. coli MsbA (e.g., 10 µg/mL in Assay Buffer).
-
Substrate Solution: 2 mM ATP in Assay Buffer.
-
Inhibitor Solutions: Serial dilutions of this compound and other inhibitors in Assay Buffer.
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4 N HCl), and Solution C (34% sodium citrate). Mix A and B in a 3:1 ratio, then add 0.1 mL of Triton X-100 per 10 mL of the mixture.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each inhibitor dilution.
-
Add 70 µL of the Enzyme Solution to each well.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 34% sodium citrate.
-
Add 100 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 20 minutes for color development.
-
Measure the absorbance at 620 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MsbA-Mediated Transport Assay (Fluorescence-Based)
This assay directly measures the transport of a fluorescently labeled substrate (e.g., a lipid) by MsbA reconstituted into proteoliposomes. A decrease in the transport rate in the presence of an inhibitor confirms its effect on the transport function.
Protocol:
-
Preparation of Proteoliposomes:
-
Prepare liposomes from E. coli polar lipids.
-
Reconstitute purified MsbA into the liposomes at a desired protein-to-lipid ratio.
-
-
Transport Assay:
-
Prepare a reaction mixture containing the MsbA proteoliposomes in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂).
-
Add the fluorescent substrate (e.g., NBD-labeled phosphatidylethanolamine) to the reaction mixture.
-
Add serial dilutions of the inhibitor (this compound or alternatives).
-
Initiate transport by adding ATP to the reaction mixture.
-
Monitor the increase in fluorescence inside the proteoliposomes over time using a fluorometer. The translocation of the fluorescent lipid from the outer to the inner leaflet of the proteoliposome results in a change in fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of transport for each inhibitor concentration.
-
Determine the percentage of transport inhibition relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 for transport inhibition.
-
Visualizing the Mode of Action
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mode of action of MsbA and its inhibition by this compound.
Caption: Workflow for the MsbA ATPase activity inhibition assay.
Caption: Workflow for the MsbA transport inhibition assay.
Conclusion
The available data indicates that this compound is a highly potent inhibitor of E. coli MsbA with an IC50 of 2 nM.[1][2][3][4][5][6] This positions it among the most effective MsbA inhibitors discovered to date. Its mode of action, like other potent quinoline-based inhibitors, is presumed to be the inhibition of the ATPase activity of MsbA, which consequently blocks the transport of LPS. The provided experimental protocols offer a framework for the independent verification of these findings and for conducting comparative studies with other MsbA inhibitors. Such verification is crucial for advancing the development of new antibiotics targeting the essential LPS transport pathway in Gram-negative bacteria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. Antibiotics and Antivirals | DC Chemicals [dcchemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
validating the specificity of MsbA-IN-2 for MsbA over other ABC transporters
For researchers and drug development professionals, establishing the specificity of a novel inhibitor for its intended target is a critical step. This guide provides a framework for validating the specificity of a putative MsbA inhibitor, herein referred to as "Candidate Inhibitor," against other clinically relevant ATP-binding cassette (ABC) transporters. The methodologies and data presentation formats outlined below offer a robust approach to characterizing the inhibitor's selectivity profile.
Comparative Potency of Candidate Inhibitor across ABC Transporters
A primary method for assessing inhibitor specificity is to determine its potency against a panel of different ABC transporters. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying and comparing the efficacy of the Candidate Inhibitor. Lower IC50 values indicate higher potency.
| Transporter | Substrate/Assay | Candidate Inhibitor IC50 (µM) | Reference Inhibitor | Reference Inhibitor IC50 (µM) |
| MsbA | ATPase Activity (LPS-stimulated) | [Insert experimental value] | G907 | [Insert known value, e.g., ~0.5 µM] |
| P-gp (ABCB1) | Calcein-AM Efflux | [Insert experimental value] | Verapamil | [Insert known value, e.g., ~5 µM] |
| MRP1 (ABCC1) | Calcein-AM Efflux | [Insert experimental value] | MK-571 | [Insert known value, e.g., ~1 µM] |
| BCRP (ABCG2) | Pheophorbide A Efflux | [Insert experimental value] | Ko143 | [Insert known value, e.g., ~0.1 µM] |
Note: The above table is a template. Actual experimental values for the "Candidate Inhibitor" would need to be determined through the assays described below. Reference inhibitor values are approximate and can vary based on experimental conditions.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data. Below are methodologies for key experiments to determine the specificity of an MsbA inhibitor.
MsbA ATPase Activity Assay
This assay directly measures the enzymatic activity of MsbA and its inhibition by the candidate compound.
Principle: The ATPase activity of purified MsbA is stimulated by its substrate, lipopolysaccharide (LPS). The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi). A decrease in Pi release in the presence of the inhibitor indicates its potency.
Protocol:
-
Protein Purification: Purify recombinant MsbA from a suitable expression system (e.g., E. coli).
-
Reconstitution: Reconstitute purified MsbA into proteoliposomes.
-
Assay Reaction:
-
Incubate MsbA-containing proteoliposomes with varying concentrations of the Candidate Inhibitor.
-
Initiate the reaction by adding ATP and a stimulating concentration of LPS.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay.
-
-
Data Analysis:
-
Plot the percentage of ATPase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Efflux Assays for Other ABC Transporters
To assess off-target effects, it is crucial to test the Candidate Inhibitor against other ABC transporters, such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP).
Principle: These assays utilize cell lines that overexpress a specific ABC transporter. A fluorescent substrate of the transporter is loaded into the cells. An effective inhibitor will block the efflux of the fluorescent substrate, leading to its intracellular accumulation, which can be quantified.
General Protocol:
-
Cell Culture: Use cell lines specifically overexpressing the transporter of interest (e.g., HEK293-P-gp, HEK293-MRP1, HEK293-BCRP) and a parental control cell line.
-
Inhibitor Incubation: Pre-incubate the cells with a range of concentrations of the Candidate Inhibitor.
-
Substrate Loading: Add a fluorescent substrate specific to the transporter being tested (e.g., Calcein-AM for P-gp and MRP1, Pheophorbide A for BCRP).
-
Efflux and Measurement: Incubate for a period to allow for substrate efflux. Measure the intracellular fluorescence using a plate reader or flow cytometer.
-
Data Analysis:
-
Calculate the fold increase in fluorescence in the presence of the inhibitor compared to the vehicle control.
-
Determine the IC50 value by plotting the fluorescence intensity against the inhibitor concentration.
-
Visualizing Experimental Workflows and Logic
Diagrams created using Graphviz can effectively illustrate the experimental processes and the logic behind the specificity validation.
Caption: Workflow for determining inhibitor specificity.
Caption: A logical screening cascade for identifying selective MsbA inhibitors.
Safety Operating Guide
Essential Guidance for the Proper Disposal of MsbA-IN-2
Researchers and laboratory professionals handling MsbA-IN-2 must prioritize safety and regulatory compliance in its disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines provide a comprehensive framework for the safe management and disposal of this and other novel research compounds. These procedures are based on established best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is critical to obtain the manufacturer-provided Safety Data Sheet (SDS). The SDS contains vital information regarding the compound's physical, chemical, and toxicological properties, which dictates the appropriate handling and disposal methods. In the absence of a specific SDS, treat the compound as hazardous.
Key Principles for Safe Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow general procedures for chemical cleanup, which typically involve absorption with an inert material and collection in a sealed container for disposal.
Step-by-Step Disposal Protocol for Research Chemicals
The proper disposal of a research chemical like this compound is a systematic process. The following workflow outlines the necessary steps to ensure safety and compliance.
Quantitative Data Summary for Chemical Waste Management
Once the SDS for this compound is obtained, key quantitative data should be extracted and summarized for quick reference. The following table provides a template for organizing this critical information.
| Parameter | Value (Unit) | Source (SDS Section) | Disposal Implications |
| LD50 (Oral, Rat) | - | 11 | Indicates acute toxicity; dictates handling precautions. |
| Flash Point | - | 9 | Determines flammability and proper storage. |
| pH | - | 9 | Indicates corrosivity; relevant for container selection. |
| Solubility in Water | - | 9 | Influences potential for aqueous waste disposal (if permissible). |
| Hazard Class | - | 14 | Required for transportation and waste manifests. |
| Ecotoxicity | - | 12 | Determines environmental hazards and disposal restrictions. |
This table should be populated with data from the specific this compound Safety Data Sheet.
Detailed Experimental Protocols for Waste Generation
The nature of the experimental waste will depend on the specific protocol in which this compound is used. Common waste streams in drug discovery and development include:
-
Unused or Expired Compound: Pure, unused this compound should be disposed of in its original container or a compatible, labeled waste container.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and vials that have come into contact with this compound should be collected in a designated solid chemical waste container.[1][2] Sharps, such as needles and blades, must be placed in a puncture-resistant sharps container.[2][3]
-
Solutions Containing this compound: Liquid waste, such as assay solutions or cell culture media containing the compound, should be collected in a labeled, leak-proof liquid waste container.[4] The type of container (e.g., for halogenated or non-halogenated solvents) will depend on the solvent system used.
-
Decontamination: Work surfaces and non-disposable equipment should be decontaminated using a suitable solvent or cleaning agent as recommended by the SDS or institutional guidelines. The waste from this cleaning process must also be collected as hazardous waste.
General Disposal Procedure:
-
Segregation: At the point of generation, separate waste streams. For instance, do not mix aqueous waste with organic solvent waste.
-
Containment: Use appropriate, clearly labeled waste containers provided by your institution's Environmental Health and Safety (EHS) department. Ensure containers are kept closed except when adding waste.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical names of the contents (including solvents and buffers), and the approximate percentages of each component.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste.[4]
It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal. Your institution's EHS department is the primary resource for specific guidance and procedures applicable to your location.
References
Personal protective equipment for handling MsbA-IN-2
Disclaimer: A specific Safety Data Sheet (SDS) for MsbA-IN-2 (CAS No. 2909443-16-7) is not publicly available through standard chemical safety databases or supplier websites. The following guidance is based on general best practices for handling novel chemical compounds of unknown toxicity and should be used by trained laboratory personnel in conjunction with a thorough, site-specific risk assessment. It is imperative to contact the chemical supplier to obtain a comprehensive SDS before handling this substance.
Immediate Safety and Logistical Information
In the absence of specific toxicological data, this compound should be handled as a potentially hazardous substance. The primary goals are to prevent inhalation, ingestion, and skin/eye contact.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Category | Recommended Equipment | Key Specifications |
| Eye Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes. Should comply with ANSI Z87.1 standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving provides an additional layer of protection. Ensure to check for compatibility with any solvents used. |
| Body Protection | Laboratory Coat | A fully-fastened lab coat, preferably with elastic cuffs, is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator or higher should be used when handling the solid compound or when there is a potential for aerosol generation. The use of a respirator should be in accordance with the institution's respiratory protection program. |
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound and the preparation of its solutions must be conducted in a certified chemical fume hood.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is critical to ensure safety and compliance.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. The designated chemical fume hood should be clean and free of unnecessary equipment.
-
Weighing: If working with the solid form, carefully weigh the required amount in the chemical fume hood. Use anti-static weighing paper or a container that minimizes the risk of generating dust.
-
Solution Preparation: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
-
Experimental Use: When using the this compound solution in an experiment, maintain the use of all required PPE. If the experiment is conducted outside of a fume hood, a thorough risk assessment must be performed to ensure adequate ventilation and containment.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow any specific storage temperature recommendations from the supplier.
Waste Disposal Plan
-
Waste Segregation: All waste materials contaminated with this compound, including unused compound, solutions, contaminated gloves, pipette tips, and labware, must be collected as hazardous chemical waste.
-
Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.
-
Disposal: Dispose of all this compound waste through your institution's Environmental Health and Safety (EH&S) office. Do not pour any solutions down the drain or dispose of any solid waste in the regular trash.
Experimental Workflow Diagram
The following diagram outlines the logical flow for the safe handling of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
